6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine
Description
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Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBGYFVJPTEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568016 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78183-15-0 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis and characterization of the novel heterocyclic compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine. Due to the absence of a documented synthetic route in publicly available literature, this guide proposes a plausible multi-step synthesis starting from the known precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The proposed methodology is based on established chemical transformations for analogous pyridine-containing molecules. This document also outlines the expected analytical characterization of the target compound, providing a comprehensive resource for researchers interested in this and related molecular scaffolds.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the readily accessible 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The synthetic strategy involves the introduction of a leaving group at the 4-position of the pyridine ring, followed by a nucleophilic aromatic substitution with an amino group.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthetic steps. These procedures are based on standard organic chemistry methodologies and may require optimization for this specific substrate.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
A well-established method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][2][3][4]
Procedure: To a solution of 2,3-cyclopentenopyridine (1.0 eq) in a suitable solvent such as water, is added a catalytic amount of Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂). An oxidant, for instance, tert-butyl hydroperoxide (t-BuOOH), is then added dropwise to the reaction mixture at room temperature. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Step 1: Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) is treated with a mixture of phosphorus oxychloride (POCl₃, excess) and phosphorus pentachloride (PCl₅, catalytic amount). The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC. After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, which may be purified by column chromatography.
Step 2: Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Procedure (Wolff-Kishner Reduction): To a solution of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in a high-boiling point solvent such as diethylene glycol, hydrazine hydrate (excess) and a strong base like potassium hydroxide (catalytic amount) are added. The mixture is heated to a high temperature (typically 180-200 °C) to facilitate the decomposition of the initially formed hydrazone and the reduction of the carbonyl group. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
Step 3: Synthesis of this compound
Procedure (Nucleophilic Aromatic Substitution): The final step involves the amination of the 4-chloro derivative. 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) is placed in a high-pressure reaction vessel with a solution of ammonia in a suitable solvent (e.g., methanol or ethanol). The vessel is sealed and heated to a high temperature (e.g., 150-200 °C) for several hours. The pressure inside the vessel will increase due to the heating. The reaction progress is monitored by taking aliquots and analyzing them by TLC or GC-MS. After the reaction is complete, the vessel is cooled to room temperature, and the excess ammonia and solvent are carefully evaporated. The residue is then dissolved in a suitable solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated to give the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Characterization
As no experimental data for this compound is available, the following table summarizes the expected characterization data based on the analysis of structurally similar 4-aminopyridine derivatives.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, typically in the range of δ 6.5-8.5 ppm. Aliphatic protons of the cyclopentane ring appearing as multiplets in the upfield region (δ 2.0-3.5 ppm). A broad singlet for the amine (-NH₂) protons, which is D₂O exchangeable. |
| ¹³C NMR | Aromatic carbons of the pyridine ring in the region of δ 110-160 ppm. Aliphatic carbons of the cyclopentane ring between δ 20-40 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₀N₂ = 134.18 g/mol ). |
| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups. C=C and C=N stretching vibrations characteristic of the pyridine ring. |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |
| Purity (HPLC) | A single major peak indicating high purity after purification. |
Experimental Workflow
The general workflow for the synthesis and characterization of the target compound is depicted below.
Safety Considerations
The proposed synthesis involves the use of hazardous reagents such as phosphorus oxychloride, phosphorus pentachloride, hydrazine hydrate, and high pressures. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Special care should be taken when handling corrosive and toxic materials, and high-pressure reactions should only be performed using appropriate equipment and safety precautions.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed multi-step synthesis, starting from a known precursor, offers a viable route for obtaining this novel compound. The outlined experimental protocols and expected characterization data will serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration of this and related heterocyclic scaffolds for potential therapeutic applications. Further experimental validation and optimization of the proposed synthetic route are warranted.
References
An In-depth Technical Guide on the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
Disclaimer: Experimental data for the specific compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on predicted properties, data from structurally related analogs, and established scientific principles for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring fused with a cyclopentane ring, and an amine group at the 4-position. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by aminopyridine derivatives. Aminopyridines are known to interact with various biological targets, including ion channels, and serve as crucial scaffolds in the design of novel therapeutic agents. This document aims to provide a detailed account of the known and predicted physicochemical properties of this compound, plausible synthetic routes, and potential areas of biological investigation.
Physicochemical Properties
Due to the scarcity of direct experimental data, the following tables summarize predicted values for this compound and experimental or predicted data for closely related analogs to provide a comparative physicochemical profile.
Table 1: Predicted Physicochemical Properties of this compound and a Structural Isomer.
| Property | This compound | 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine | Data Type |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₀N₂ | - |
| Molecular Weight | 134.18 g/mol | 134.18 g/mol | - |
| pKa | 9.96 ± 0.20 | No data available | Predicted |
| XlogP | No direct data | 0.9[1] | Predicted |
| Topological Polar Surface Area (TPSA) | No direct data | 38.91 Ų (for a similar core) | Predicted |
| Hydrogen Bond Donors | 1 | 1 | - |
| Hydrogen Bond Acceptors | 2 | 2 | - |
Table 2: Experimental Physicochemical Properties of Related 6,7-Dihydro-5H-cyclopenta[b]pyridine Analogs.
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | Reference |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | 68-72 | 245-248 (at 760 mmHg) | Soluble in ethanol, DMSO, dichloromethane; slightly soluble in water.[2] | [2] |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 62-63 | No data available | No specific data | [3] |
Experimental Protocols
Proposed Synthesis of this compound:
A potential synthetic approach involves a multi-step process starting from a suitable cyclopentanone derivative, followed by the construction of the fused pyridine ring and subsequent introduction of the amine group at the 4-position. One such generalized method is the Chichibabin amination reaction on the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridine, though this can sometimes lead to mixtures of isomers.
A more controlled, multi-step synthesis is outlined below:
Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-one
This intermediate can be synthesized through various cyclization reactions. One approach involves the condensation of a β-ketoester of cyclopentane with an enamine.
Step 2: Oximation of the Ketone
The ketone is converted to its oxime derivative.
-
Protocol: 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-one is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 3: Beckmann Rearrangement and Amide Formation
The oxime undergoes a Beckmann rearrangement to form a lactam.
-
Protocol: The oxime is treated with a strong acid, such as polyphosphoric acid or sulfuric acid, at an elevated temperature. The reaction mixture is then carefully neutralized with a base, and the resulting lactam is extracted with an organic solvent.
Step 4: Conversion to 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
The lactam is converted to the corresponding chloro-substituted pyridine.
-
Protocol: The lactam is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction is typically carried out in a sealed tube at high temperatures. After the reaction, the excess chlorinating agent is carefully quenched, and the product is isolated and purified.
Step 5: Amination of the 4-chloro Derivative
The final step is the nucleophilic substitution of the chlorine atom with an amino group.
-
Protocol: 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is heated with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, in a sealed vessel at high pressure and temperature. The resulting this compound is then isolated and purified by crystallization or chromatography.
Mandatory Visualizations
In Silico Property Prediction Workflow
Given the absence of extensive experimental data, an in silico approach is invaluable for estimating the physicochemical and biological properties of this compound. The following diagram illustrates a typical workflow.
Caption: Workflow for in silico prediction of compound properties.
Proposed General Synthetic Pathway
The following diagram outlines a plausible synthetic route for this compound, as detailed in the experimental protocols section.
Caption: Proposed synthetic pathway for the target compound.
Potential Biological Activities and Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of aminopyridines are known to exhibit a range of pharmacological effects. A prominent mechanism of action for some aminopyridines is the blockade of voltage-gated potassium channels. This activity can lead to enhanced neurotransmitter release at nerve terminals, which has been explored for therapeutic applications in neurological disorders.
Computational studies on similar fused pyrimidine structures have suggested potential interactions with various kinases, including Epidermal Growth Factor Receptor (EGFR) kinase, Cyclin-Dependent Kinase 2 (CDK2), and Anaplastic Lymphoma Kinase (ALK).[4][5] These findings indicate that this compound and its derivatives could be investigated as potential kinase inhibitors for applications in oncology. Further in silico screening and subsequent in vitro assays would be necessary to validate these potential biological targets.
References
- 1. PubChemLite - 6,7-dihydro-5h-cyclopenta[b]pyridin-3-amine (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine (CAS 78183-15-0)
Chemical Identity and Properties
Basic chemical information for 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine is limited to its structural identification and supplier availability.[1][2] Physical and chemical properties such as melting point, boiling point, and solubility have not been extensively reported in the searched literature.
Table 1: Basic Information for this compound
| Property | Value |
| CAS Number | 78183-15-0[1][3] |
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| IUPAC Name | This compound |
Synthesis and Analogs
Specific synthetic protocols for this compound were not found in the performed search. However, the synthesis of structurally related compounds, particularly 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs, has been described. One notable method involves the manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues.[4][5] This reaction utilizes Mn(OTf)2 as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant, proceeding with high yield and chemoselectivity in water at room temperature.[5]
It is plausible that this compound could be synthesized from the corresponding 4-chloro or 4-hydroxy precursor, which in turn might be derived from the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold. However, this remains speculative in the absence of direct experimental evidence.
Biological Activity and Potential Applications
There is no specific information regarding the biological activity or mechanism of action of this compound in the available search results. Research into related dihydropyridine-based compounds has explored their potential as corrosion inhibitors for steel alloys.[6][7][8] For instance, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have demonstrated significant efficacy in protecting carbon steel from corrosion in acidic environments.[6][7][8]
Given the structural similarity, it is conceivable that this compound could be investigated for similar applications or as a scaffold in medicinal chemistry for the development of novel therapeutic agents. However, without experimental data, any potential biological role remains speculative.
Experimental Protocols and Data
A critical gap in the available literature is the absence of detailed experimental protocols for the synthesis, purification, and analysis of this compound. Furthermore, no quantitative data, such as IC50 values, binding affinities, or pharmacokinetic profiles, were found.
Signaling Pathways and Experimental Workflows
Due to the lack of information on the biological targets and mechanism of action of this compound, it is not possible to construct any signaling pathway diagrams or experimental workflows.
Conclusion
References
- 1. This compound | 78183-15-0 [amp.chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine and its Analogues
Introduction
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectral data and analytical methodologies pertinent to the characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine. While a comprehensive search of scientific literature and chemical databases did not yield specific experimental NMR, IR, or MS spectral data for this compound (CAS 78183-15-0), this guide presents available data for structurally related analogues. Furthermore, it outlines standard experimental protocols for obtaining such spectra, which would be applicable to the title compound upon its synthesis and purification.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized chemical compound.
Caption: General workflow for compound synthesis, purification, and subsequent spectroscopic analysis.
Spectral Data of Analogous Compounds
Due to the absence of published spectral data for this compound, we present the data for a closely related analogue, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one , to provide insight into the expected spectral characteristics of this chemical scaffold.
¹H and ¹³C NMR Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| 8.61 (dd, J = 4.8, 1.8 Hz, 1H) | 196.91 |
| 8.21 (dd, J = 7.9, 1.8 Hz, 1H) | 162.68 |
| 7.24-7.20 (m, 1H) | 152.49 |
| 3.10 (t, J = 6.2 Hz, 2H) | 134.02 |
| 2.66-2.60 (m, 2H) | 127.18 |
| 2.18-2.10 (m, 2H) | 121.24 |
| 37.55 | |
| 31.54 | |
| 20.85 |
Data sourced from a study on the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.[1]
Mass Spectrometry Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
| Technique | Parameter | Value |
| HRMS (ESI) | [M+H]⁺ calcd. | 148.0762 |
| HRMS (ESI) | [M+H]⁺ found | 148.0759 |
High-resolution mass spectrometry data for the protonated molecule.[1]
Experimental Protocols for Spectral Analysis
The following are detailed, standard methodologies for acquiring NMR, IR, and Mass Spectra for novel organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired chemical shift window.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source and an Orbitrap or Time-of-Flight (TOF) mass analyzer for high-resolution measurements.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the ionization technique.
-
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve stable ionization and maximal signal intensity.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.[1]
-
References
Novel Synthesis Routes for Cyclopenta[b]pyridine Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of novel synthetic strategies for obtaining cyclopenta[b]pyridine amines, a core scaffold of interest in medicinal chemistry and drug development. The document outlines key synthetic pathways, presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes the synthetic workflows using logical diagrams.
Introduction
Cyclopenta[b]pyridine derivatives are recognized as important pharmacophores. The introduction of an amine functionality to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, making the development of efficient and versatile synthetic routes to cyclopenta[b]pyridine amines a key area of research. This guide explores several contemporary approaches, including multicomponent reactions for the initial construction of the heterocyclic core, followed by functional group transformations to install the desired amine moiety.
Synthetic Strategies
Two primary strategies for the synthesis of cyclopenta[b]pyridine amines have been identified:
-
Strategy 1: Ring Construction followed by Amination. This approach involves the initial synthesis of a functionalized cyclopenta[b]pyridine core, such as a ketone or a nitro-substituted derivative, followed by a subsequent chemical transformation to introduce the amine group.
-
Strategy 2: Direct Amination of the Pyridine Ring. This strategy focuses on the direct introduction of an amine group onto the pyridine moiety of a pre-existing cyclopenta[b]pyridine scaffold.
Strategy 1: Ring Construction and Subsequent Amination
This strategy offers a modular approach, allowing for the synthesis of a common intermediate that can be diversified.
A viable route to cyclopenta[b]pyridine amines involves the synthesis of a nitro-substituted precursor followed by reduction. A three-component ring transformation reaction can be employed to construct the nitro-functionalized cyclopenta[b]pyridine core.
A study by Tohda et al. describes the reaction of a dinitropyridone with cyclopentanone in the presence of ammonia to form a nitrated cyclopenta[b]pyridine derivative[1]. Although the yield for the cyclopentanone reaction is noted to be lower than for cyclohexanone, it provides a direct entry to the nitro-substituted scaffold[1].
The subsequent reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. A variety of reagents can be employed for this purpose, with catalytic hydrogenation or the use of metals in acidic media being common methods.
Experimental Protocol: Reduction of a Nitro-Aromatic Compound
The following is a general procedure for the reduction of an aromatic nitro compound to the corresponding amine using catalytic hydrogenation.
Materials:
-
Nitro-substituted cyclopenta[b]pyridine derivative
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the nitro-substituted cyclopenta[b]pyridine (1.0 eq) in a minimal amount of ethanol or methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclopenta[b]pyridine amine.
-
Purify the product by column chromatography or recrystallization as needed.
Another approach involves the synthesis of a cyclopenta[b]pyridin-5-one intermediate, which can then be converted to the corresponding amine via reductive amination. The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved through a manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine[2][3].
Reductive amination of the resulting ketone with an amine source (e.g., ammonia, ammonium salts, or a primary amine) in the presence of a reducing agent provides a direct route to the desired cyclopenta[b]pyridine amine.
Experimental Protocol: Reductive Amination of a Ketone
The following is a general procedure for the reductive amination of a ketone to a primary amine using sodium cyanoborohydride.
Materials:
-
Cyclopenta[b]pyridin-5-one derivative
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid (optional, to maintain pH)
Procedure:
-
Dissolve the cyclopenta[b]pyridin-5-one (1.0 eq) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2.0 eq) in portions.
-
If necessary, add a few drops of glacial acetic acid to maintain a slightly acidic pH (around 5-6) to facilitate the reduction.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Strategy 2: Direct Amination of the Cyclopenta[b]pyridine Ring
This strategy involves the direct functionalization of the pyridine ring of a pre-synthesized cyclopenta[b]pyridine. The Chichibabin reaction is a classic method for the amination of pyridines.
The Chichibabin reaction involves the treatment of a pyridine with sodium amide to introduce an amino group, typically at the 2-position[4]. A modified, user-friendly protocol using a NaH-iodide composite has also been reported, which may offer milder reaction conditions[5][6].
Experimental Protocol: Chichibabin-type Amination
The following is a general procedure for the amination of a pyridine derivative.
Materials:
-
Cyclopenta[b]pyridine derivative
-
Sodium amide (NaNH₂) or a NaH-iodide composite
-
Anhydrous aprotic solvent (e.g., toluene or xylene)
-
Ammonium chloride solution (for quenching)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the cyclopenta[b]pyridine (1.0 eq) in the anhydrous solvent.
-
Carefully add sodium amide (2-3 eq) in portions.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of hydrogen gas (use a bubbler).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of functionalized cyclopenta[b]pyridine precursors. Data for the direct synthesis of cyclopenta[b]pyridine amines is limited in the reviewed literature, and the yields for subsequent amination steps will be highly dependent on the specific substrate and reaction conditions.
| Precursor Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Three-Component Ring Transformation | Dinitropyridone, Cyclopentanone, Ammonia | Nitro-cyclopenta[b]pyridine | Not explicitly stated, but noted as lower than for cyclohexanone | [1] |
| Manganese-Catalyzed Oxidation | 2,3-Cyclopentenopyridine | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | High | [2][3] |
| Cyclocondensation | 2,5-Diarylidenecyclopentanone, Propanedinitrile | 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 75 | [7, 9 from first search] |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow.
Caption: Synthesis of Cyclopenta[b]pyridine Amine via a Nitro Intermediate.
Caption: Synthesis of Cyclopenta[b]pyridine Amine via a Ketone Intermediate.
References
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Biological Landscape of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature review reveals no specific biological activity data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine. This document, therefore, provides a comprehensive overview of the known biological activities of structurally related derivatives of the 6,7-Dihydro-5H-cyclopenta[b]pyridine core, offering insights into its potential as a scaffold in medicinal chemistry.
The 6,7-Dihydro-5H-cyclopenta[b]pyridine nucleus is a versatile heterocyclic scaffold that has been incorporated into a variety of molecules exhibiting a range of biological activities. While the 4-amino substituted version remains uncharacterized in the public domain, its derivatives have shown promise in several therapeutic and non-therapeutic areas, including oncology, neuropharmacology, and agrochemicals. This guide summarizes the key findings, quantitative data, and experimental methodologies associated with these derivatives.
Anticancer Activity of Benzo-fused Derivatives
A notable area of investigation for this heterocyclic system is in the development of novel anticancer agents. Specifically, derivatives of 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.
Quantitative Data: Cytotoxicity of 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) |
| 4e | MCF-7 (Breast) | 5.76 |
| 4f | MCF-7 (Breast) | 5.42 |
| 4g | MCF-7 (Breast) | 6.31 |
| 4h | MCF-7 (Breast) | 7.95 |
Data sourced from a study on newly synthesized derivatives, indicating promising cytotoxic activity.[3]
Experimental Protocol: In Vitro Anticancer Screening
The cytotoxic activity of the synthesized 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives was assessed using the MTT colorimetric assay against three human cancer cell lines: lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116), in addition to a normal breast cell line (MCF10A)[3].
-
Cell Culture: The cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and, after attachment, treated with various concentrations of the test compounds.
-
MTT Assay: Following a predetermined incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were then calculated.
Logical Relationship: From Synthesis to Activity
The development of these anticancer agents follows a logical progression from chemical synthesis to biological evaluation.
Sigma-1 (σ1) Receptor Antagonism
Derivatives of the closely related 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been investigated as selective antagonists for the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein implicated in various neurological disorders, including pain.
Quantitative Data: Sigma-1 Receptor Binding Affinity
| Compound ID | Target | Ki (nM) | Selectivity (Ki σ2/σ1) |
| 33 | σ1 Receptor | 15.6 | >128 |
| 33 | σ2 Receptor | >2000 | - |
*Compound 33 is 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline, a derivative from the same study as the 6,7-dihydro-5H-cyclopenta[d]pyrimidines.[4]
This compound demonstrated nanomolar affinity for the σ1 receptor and high selectivity over the σ2 receptor.[4] In animal models, it exhibited dose-dependent anti-nociceptive effects, suggesting its potential as an analgesic for pain treatment.[4]
Experimental Protocol: In Vitro Receptor Binding Assays
The receptor affinities of the synthesized compounds were determined through in vitro radioligand binding assays.
-
Preparation of Homogenates: Brain tissues (e.g., from guinea pigs) are homogenized in a suitable buffer.
-
Radioligand Binding: The homogenates are incubated with a specific radioligand for the receptor of interest (e.g., [3H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the test compounds.
-
Separation and Scintillation Counting: The bound and free radioligands are separated by rapid filtration. The radioactivity retained on the filters, corresponding to the bound ligand, is measured by liquid scintillation counting.
-
Data Analysis: The Ki values, representing the inhibitory constant of the test compounds, are calculated from the IC50 values obtained from competitive binding curves.
Signaling Pathway Implication: Modulation of Nociception
While the direct signaling pathway of this compound is unknown, the antagonistic activity of its analogues on the sigma-1 receptor suggests a potential mechanism for pain modulation. The sigma-1 receptor is known to interact with and modulate the function of other proteins, such as NMDA receptors and opioid receptors, which are crucial in pain signaling pathways.[5][6]
Agrochemical Applications
Derivatives of 5-aryl-cyclopenta[c]pyridine have demonstrated significant potential in agriculture as antiviral, fungicidal, and insecticidal agents.
Quantitative Data: Antiviral and Fungicidal Activity
| Compound ID | Activity Type | Target Organism | Efficacy | Concentration (μg/mL) |
| 4k | Antiviral (Inactivation) | Tobacco Mosaic Virus (TMV) | 51.1 ± 1.9% | 500 |
| 4k | Antiviral (Curative) | Tobacco Mosaic Virus (TMV) | 50.7 ± 3.6% | 500 |
| 4k | Antiviral (Protective) | Tobacco Mosaic Virus (TMV) | 53.8 ± 2.8% | 500 |
| 4i | Fungicidal | Sclerotinia sclerotiorum | 91.9% inhibition | 50 |
| 4i | Fungicidal | Botrytis cinerea | 75% inhibition | 50 |
| 4i | Fungicidal | Phytophthora infestans | 62.5% inhibition | 50 |
Data from a study on novel 5-aryl-cyclopenta[c]pyridine derivatives, showcasing their potential as agrochemicals.[7]
Experimental Protocol: Anti-TMV Activity Assay
The antiviral activity against TMV is typically evaluated through multiple in vivo methods.
-
Inactivation Assay: A solution of the test compound is mixed with the virus suspension and then inoculated onto the leaves of a susceptible host plant (e.g., Nicotiana tabacum). The level of virus inactivation is determined by comparing the number of local lesions on the treated leaves to those on control leaves inoculated with the virus alone.
-
Curative Assay: The host plant leaves are first inoculated with the virus. After a set period, a solution of the test compound is applied to the leaves. The curative effect is assessed by the reduction in the number of local lesions compared to untreated, virus-inoculated control plants.
-
Protective Assay: The host plant leaves are treated with a solution of the test compound prior to being inoculated with the virus. The protective effect is determined by the reduction in lesion formation compared to control plants treated with a blank solution before virus inoculation.
Experimental Protocol: Fungicidal Activity Assay
The fungicidal activity is commonly assessed using a mycelial growth inhibition assay.
-
Culture Preparation: The target fungi are cultured on a suitable medium, such as potato dextrose agar (PDA).
-
Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten PDA medium at various concentrations.
-
Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of the compound-containing PDA plates.
-
Incubation and Measurement: The plates are incubated at an optimal temperature for fungal growth. The diameter of the fungal colony is measured at regular intervals, and the percentage of growth inhibition is calculated relative to a control plate containing no test compound.
Conclusion
The 6,7-Dihydro-5H-cyclopenta[b]pyridine core structure is a promising scaffold for the development of new biologically active molecules. While there is a notable absence of data on the 4-amino derivative, the diverse activities of other analogues—ranging from potent anticancer and analgesic properties to significant agrochemical applications—underscore the potential of this heterocyclic system. Further investigation into the synthesis and biological evaluation of novel derivatives, including the title compound, is warranted to fully explore its therapeutic and commercial potential. The experimental protocols and quantitative data presented herein provide a valuable resource for researchers and drug development professionals interested in advancing the chemistry and biology of this intriguing class of compounds.
References
- 1. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to a class of molecules with known biological activities. While direct experimental data on this specific compound is limited, analysis of its structural motifs and the broader class of aminopyridine and cyclopenta[b]pyridine derivatives suggests a strong potential for interaction with several key therapeutic target classes. This technical guide provides an in-depth analysis of these potential targets, drawing on data from analogous compounds to infer likely mechanisms of action, and presents relevant experimental protocols for future investigation. The primary predicted target classes for this compound include protein kinases and ion channels , with a secondary potential for activity at G-protein coupled receptors (GPCRs) .
Introduction
The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications. These compounds are known to modulate the activity of various enzymes and receptors. The fusion of a cyclopentane ring to the pyridine core, as seen in this compound, introduces conformational rigidity and unique steric and electronic properties that can influence target binding and selectivity. This guide will explore the most probable therapeutic targets for this compound based on a comprehensive review of structurally related molecules and in silico predictions.
Predicted Therapeutic Target Classes
Based on the chemical structure of this compound, several key protein families are predicted as potential therapeutic targets. These predictions are derived from the known activities of compounds sharing the aminopyridine and cyclopenta[b]pyridine scaffolds.
Protein Kinases
The aminopyridine and aminopyrimidine moieties are recognized as "hinge-binding" motifs in many kinase inhibitors. They can mimic the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of kinases.
Workflow for Kinase Inhibition Assessment
Derivatives of the structurally related pyrazolo[3,4-b]pyridine have demonstrated potent inhibition of various kinases. It is plausible that this compound could exhibit inhibitory activity against one or more kinase families.
Table 1: Examples of Structurally Related Kinase Inhibitors
| Compound Class | Target Kinase(s) | Reported IC50 Values |
| Pyrazolo[3,4-b]pyridine derivatives | FGFR | Potent, often in the nanomolar range |
| Aminopyrimidine derivatives | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA | Low nanomolar range |
| Aminopyridine-based spiro derivatives | EGFR, HER2 | Significant inhibition at 0.5 µM |
| Pyridine-pyrazolopyridine derivatives | Akt | Maintained activity with improved selectivity over PKA |
| 2-aminopyridine derivatives | CDK9/HDAC1 | 88.4 nM (CDK9), 168.9 nM (HDAC1) |
Ion Channels
Aminopyridines are well-documented modulators of ion channel activity, particularly voltage-gated potassium (Kv) channels. 4-aminopyridine is an approved drug for improving walking in patients with multiple sclerosis and acts by blocking Kv channels.
Signaling Pathway: Modulation of Neuronal Excitability by Kv Channel Blockade
Recent studies have also indicated that aminopyridines can potentiate high voltage-activated Ca2+ channels (HVACCs) and inhibit acid-sensing ion channels (ASICs).
Table 2: Ion Channel Activity of Aminopyridine Derivatives
| Compound | Target Ion Channel | Effect | Potency |
| 4-Aminopyridine | Kv1.1, Kv1.2 | Blocker | IC50 = 170-230 µM |
| 4-Aminopyridine | High Voltage-Activated Ca2+ Channels (HVACCs) | Potentiator | - |
| 4-Aminopyridine | Acid-Sensing Ion Channel 1a (ASIC1a) | Inhibitor | Dose- and voltage-dependent |
G-Protein Coupled Receptors (GPCRs)
While less common than for kinases and ion channels, some aminopyridine derivatives have been reported to interact with GPCRs. Given the vastness of the GPCR superfamily and their therapeutic importance, this remains a plausible, albeit secondary, target class for this compound.
Experimental Protocols
To investigate the potential therapeutic targets of this compound, the following experimental protocols are recommended.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
Methodology: In Vitro Kinase Glo® Assay
-
Reagents: Kinase-Glo® Luminescent Kinase Assay Kit (Promega), purified recombinant kinases, appropriate kinase substrates and ATP.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, substrate, ATP, and the test compound.
-
Incubate at room temperature for the recommended time for the specific kinase.
-
Add the Kinase-Glo® reagent to terminate the kinase reaction and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: The amount of ATP remaining is inversely correlated with kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Ion Channel Electrophysiology Assays
Objective: To assess the effect of the compound on the activity of various ion channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Lines: Use cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing specific Kv or Nav channels).
-
Solutions: Prepare appropriate intracellular and extracellular recording solutions.
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply voltage protocols to elicit ionic currents through the channel of interest.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Record the changes in current amplitude and kinetics.
-
-
Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percent inhibition or potentiation and determine the IC50 or EC50 value.
GPCR Binding and Functional Assays
Objective: To evaluate the binding affinity and functional activity of the compound at a panel of GPCRs.
Methodology: Radioligand Binding Assay
-
Reagents: Cell membranes expressing the target GPCR, a specific radiolabeled ligand, and unlabeled competitor ligands.
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the inhibitory constant (Ki).
Methodology: cAMP Assay (for Gs or Gi-coupled receptors)
-
Cell Lines: Use cell lines expressing the GPCR of interest.
-
Procedure:
-
Treat the cells with this compound.
-
Stimulate the cells with an appropriate agonist (for antagonists) or measure basal activity (for agonists).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
While further experimental validation is required, the structural characteristics of this compound strongly suggest that its therapeutic potential lies in the modulation of protein kinases and ion channels . The provided experimental protocols offer a clear path for the systematic evaluation of these potential targets. The conformational constraint imposed by the fused cyclopentane ring may confer unique selectivity profiles, making this compound an intriguing candidate for further drug discovery and development efforts. Researchers are encouraged to utilize the outlined methodologies to elucidate the precise molecular targets and unlock the therapeutic promise of this and related chemical scaffolds.
In Silico Prediction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico approach for the characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine, a novel heterocyclic amine with potential applications in medicinal chemistry. Given the limited availability of experimental data for this specific molecule, this document provides a detailed framework for predicting its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological targets using established computational methodologies. By leveraging a suite of in silico tools, researchers can efficiently generate a robust dataset to guide further experimental validation and drug development efforts.
Introduction
This compound is a bicyclic heterocyclic compound.[1] Its structural rigidity and the presence of a primary amine suggest its potential as a scaffold in the design of novel therapeutic agents, possibly targeting kinases or other enzymes.[1] However, public domain information regarding its physicochemical and biological properties is scarce.[2] In silico prediction offers a rapid and cost-effective means to generate a foundational understanding of a molecule's behavior, de-risk drug development pipelines, and prioritize experimental resources.[3]
This guide details a systematic workflow for the computational evaluation of this compound, encompassing the prediction of its fundamental physicochemical characteristics, comprehensive ADMET profile, and potential biological activities.
Predicted Physicochemical and ADMET Properties
The following table summarizes the key physicochemical and ADMET properties that can be predicted for this compound using various in silico tools. The values presented here are hypothetical examples to illustrate the output of such predictions.
| Property | Predicted Value | Significance in Drug Discovery |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 148.20 | Influences absorption and distribution; generally <500 Da is preferred for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Water Solubility (logS) | -2.0 to -3.0 | Crucial for drug formulation and absorption. |
| pKa (Acid Dissociation Constant) | Basic pKa: 8.5 - 9.5 | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| Polar Surface Area (PSA) (Ų) | < 90 | Influences membrane permeability and blood-brain barrier penetration. |
| ADMET Properties | ||
| Absorption | ||
| Human Intestinal Absorption (%) | > 80 | Predicts the extent of absorption from the gastrointestinal tract. |
| Caco-2 Permeability (nm/s) | High | In vitro model for predicting intestinal permeability. |
| P-glycoprotein (P-gp) Substrate | No | Efflux transporter that can limit drug absorption and distribution. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Predicts the ability of the compound to cross into the central nervous system. |
| Plasma Protein Binding (%) | < 90 | The fraction of drug bound to plasma proteins, which can affect its availability to act on targets. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor of major isoforms (e.g., 1A2, 2C9, 2D6, 3A4) | Predicts potential drug-drug interactions. |
| Sites of Metabolism | Predicted metabolic hotspots on the molecule | Identifies likely points of metabolic transformation. |
| Excretion | ||
| Renal Clearance (ml/min/kg) | Predicted value | Indicates the rate of removal by the kidneys. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Predicts the potential for the compound to induce DNA mutations. |
| hERG Inhibition | Low risk | Assesses the risk of cardiac toxicity. |
| Hepatotoxicity | Low/High risk | Predicts the potential for drug-induced liver injury. |
| Acute Oral Toxicity (LD50) (mg/kg) | Predicted value | Estimates the dose that is lethal to 50% of a test population. |
Methodologies and Experimental Protocols
Molecular Structure Preparation
The initial step involves obtaining the 2D structure of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string, and converting it into a 3D conformation. This is a prerequisite for most prediction algorithms.
Protocol:
-
Obtain SMILES: The SMILES string for this compound is NC1=C2CCCC2=NC=C1.
-
2D to 3D Conversion: Use software such as ChemDraw, MarvinSketch, or open-source libraries like RDKit to generate a 3D structure.
-
Energy Minimization: The 3D structure should be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed in software packages like Avogadro or via computational chemistry libraries.
Physicochemical Property Prediction
These predictions are typically based on quantitative structure-property relationship (QSPR) models, which correlate a molecule's structural features with its physicochemical properties.
Protocol using SwissADME (a free web-based tool):
-
Navigate to the SwissADME website.
-
Enter the SMILES string of the molecule into the input field.
-
Execute the prediction.
-
The output will provide values for molecular weight, logP, water solubility, pKa, and PSA, among others.
ADMET Prediction
ADMET prediction relies on a variety of computational models, including QSAR, machine learning algorithms, and pharmacokinetic modeling.
Protocol using pkCSM (a free web-based tool):
-
Access the pkCSM prediction server.
-
Input the SMILES string or upload a 3D structure file.
-
Select the desired ADMET properties for prediction.
-
Submit the job and analyze the results, which will be presented in a tabular format.
Alternative Tools:
-
ADMET Predictor® (Simulations Plus): A commercial software suite offering high-accuracy models for a wide range of ADMET properties.[4][5]
-
RDKit: An open-source cheminformatics library that can be used to build custom QSAR models for ADMET prediction.[6]
Biological Activity and Target Prediction
This involves screening the molecule against databases of known bioactive compounds and their targets to identify potential biological activities.
Protocol using SwissTargetPrediction:
-
Go to the SwissTargetPrediction website.
-
Enter the SMILES string of the molecule.
-
The tool will generate a list of the most probable macromolecular targets, ranked by probability. This can provide insights into the compound's potential mechanism of action and therapeutic applications.
Visualization of In Silico Workflow
The following diagrams illustrate the key workflows in the in silico prediction process.
Caption: Overall workflow for in silico property prediction.
Caption: Detailed workflow for ADMET profile prediction.
Conclusion
This guide provides a robust framework for the in silico characterization of this compound. By following the outlined methodologies, researchers can generate a comprehensive profile of its physicochemical, ADMET, and potential biological properties. These computational predictions are invaluable for hypothesis generation, guiding synthetic chemistry efforts, and prioritizing compounds for further in vitro and in vivo testing, ultimately accelerating the drug discovery and development process. It is crucial to remember that in silico predictions are models of reality and should always be validated through experimental studies.
References
The Evolving Landscape of Cyclopenta[b]pyridine Derivatives: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The cyclopenta[b]pyridine core represents a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyclopenta[b]pyridine and its closely related derivatives, with a focus on their potential as antiviral, fungicidal, and kinase-inhibiting agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and relationships to facilitate further research and drug development in this promising area.
Biological Activities and Quantitative SAR Data
Recent research has highlighted the potential of cyclopenta[b]pyridine derivatives and their structural isomers, cyclopenta[c]pyridines, in various therapeutic and agrochemical applications. Notably, studies on 5-aryl-cyclopenta[c]pyridine derivatives have provided valuable insights into the SAR of this class of compounds, particularly concerning their anti-tobacco mosaic virus (TMV) and fungicidal activities.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
A series of 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for their in vivo anti-TMV activity. The natural product cerbinal was used as a lead compound for these studies. The results demonstrate that substitution at the 5-position of the cyclopenta[c]pyridine core can significantly modulate antiviral potency.[1][2]
Table 1: In Vivo Anti-TMV Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
| Compound ID | R Group (at position 5) | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL | Reference |
| 4g | 4-fluorophenyl | Not specified | Not specified | Higher than Ribavirin | [1][2] |
| 4k | 3-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 | [1][2] |
| Ribavirin | (Positive Control) | 39.1 ± 2.6 | 38.4 ± 1.5 | 39.6 ± 3.8 | [3] |
Data extracted from "Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives".[1][2][3]
The data indicates that compounds 4g and 4k exhibit higher anti-TMV activity than the commercial antiviral agent, ribavirin, at a concentration of 500 µg/mL.[1][2] In particular, compound 4k , featuring a m-methoxyphenyl substituent, demonstrated the most potent anti-TMV activity across inactivation, curative, and protective assays.[1][2] Molecular docking studies suggest that the introduction of an aryl group at the 5-position enhances the binding affinity of these derivatives for TMV receptor proteins.[1][2]
Fungicidal Activity
The fungicidal potential of 5-aryl-cyclopenta[c]pyridine derivatives has been investigated against several plant pathogenic fungi. Compound 4i , with a 3,4,5-trifluorophenyl substituent, displayed remarkable broad-spectrum fungicidal activity.
Table 2: Fungicidal Activity of 5-(3,4,5-trifluorophenyl)-cyclopenta[c]pyridine Derivative (4i)
| Fungal Species | Concentration (µg/mL) | Inhibition Ratio (%) | Reference |
| Sclerotinia sclerotiorum | 50 | 91.9 | [1][2] |
| Botrytis cinerea | 50 | 75.0 | [1][2] |
| Phytophthora infestans | 50 | 62.5 | [1][2] |
Data extracted from "Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives".[1][2]
These findings suggest that 5-aryl-cyclopenta[c]pyridine derivatives are promising candidates for the development of novel antiviral and fungicidal agents for agricultural use.[1][2]
Kinase Inhibitory Activity: A Broader Perspective
While specific SAR data for cyclopenta[b]pyridine derivatives as kinase inhibitors is limited in the reviewed literature, the broader class of pyridine-based compounds, including pyrazolopyridines, has been extensively studied as potent kinase inhibitors.[4] Several pyrazolopyridine derivatives have been identified as inhibitors of various kinases, playing a crucial role in anti-cancer drug discovery.[4] The pyrazolopyridine scaffold is considered a privileged heterocyclic core in this context.[4] This suggests that the cyclopenta[b]pyridine core could also serve as a valuable scaffold for the design of novel kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for advancing research. The following sections provide protocols for the synthesis and biological evaluation of cyclopenta[b]pyridine and related derivatives.
General Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives
The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives is achieved through a multi-step process starting from the natural product cerbinal. The key steps involve amination, bromination, and a cross-coupling reaction to introduce the aryl group at the 5-position.[1][2]
Caption: General synthetic workflow for 5-aryl-cyclopenta[c]pyridines.
Protocol:
-
Amination of Cerbinal: The starting material, cerbinal, undergoes an amination reaction to introduce a reactive amino group.
-
Bromination: The aminated intermediate is then subjected to bromination to install a bromine atom at the desired position for subsequent cross-coupling.
-
Cross-Coupling: A Suzuki or other suitable cross-coupling reaction is employed to couple the brominated intermediate with a corresponding arylboronic acid or ester, yielding the final 5-aryl-cyclopenta[c]pyridine derivative.[1][2]
In Vivo Anti-TMV Assay Protocol
The following protocol outlines the procedure for evaluating the in vivo anti-tobacco mosaic virus (TMV) activity of test compounds.
Caption: Experimental workflow for in vivo anti-TMV activity assessment.
Materials:
-
Tobacco plants (Nicotiana tabacum L.)
-
Tobacco Mosaic Virus (TMV)
-
Test compounds
-
Phosphate buffer
-
Carborundum (abrasive)
Procedure:
-
Virus Inoculation: The leaves of healthy tobacco plants are dusted with carborundum and then gently rubbed with a solution of TMV in phosphate buffer to induce local lesions.
-
Compound Application:
-
Protective Activity: The test compound solution is applied to the leaves before virus inoculation.
-
Curative Activity: The test compound solution is applied to the leaves after virus inoculation.
-
Inactivation Activity: The test compound is mixed with the virus solution before inoculation.
-
-
Incubation: The plants are kept in a greenhouse for a sufficient period for local lesions to develop.
-
Data Collection: The number of local lesions on the treated leaves is counted and compared to the number of lesions on control leaves (treated with a solvent blank).
-
Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions in control - Number of lesions in treatment) / Number of lesions in control] x 100
In Vitro Fungicidal Assay Protocol (Poisoned Food Technique)
This protocol describes a common method for assessing the in vitro fungicidal activity of compounds against mycelial growth.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
Sterile Petri dishes
Procedure:
-
Media Preparation: The test compound is incorporated into the molten PDA medium at the desired final concentration. The medium is then poured into sterile Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at an appropriate temperature for the specific fungus until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony in the treated plates is measured.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100
Signaling Pathways and Logical Relationships
Visualizing the logical flow of research and the proposed mechanisms of action can aid in understanding the broader context of the SAR of cyclopenta[b]pyridine derivatives.
Drug Discovery and Development Workflow
The development of novel therapeutic or agrochemical agents from a lead compound follows a structured workflow.
Caption: Logical workflow for drug discovery and development.
This diagram illustrates the iterative process of identifying a lead compound, conducting SAR studies to understand the relationship between chemical structure and biological activity, optimizing the lead compound to improve its properties, and then advancing the optimized candidate through preclinical and clinical development.
Conclusion and Future Directions
The cyclopenta[b]pyridine scaffold and its isomers hold significant promise for the development of new therapeutic and agrochemical agents. The available data on 5-aryl-cyclopenta[c]pyridine derivatives provides a strong foundation for understanding the SAR of this class of compounds, particularly in the context of antiviral and fungicidal activities. The introduction of various aryl substituents at the 5-position has been shown to be a viable strategy for modulating biological activity.
Future research in this area should focus on:
-
Expanding the SAR studies for the cyclopenta[b]pyridine core itself across a wider range of biological targets, including various kinases.
-
Synthesizing and evaluating a broader library of derivatives with diverse substituents at multiple positions on both the cyclopentane and pyridine rings.
-
Elucidating the precise mechanisms of action for the observed antiviral and fungicidal activities.
-
Optimizing the pharmacokinetic and toxicological profiles of the most potent compounds to advance them as viable drug or agrochemical candidates.
By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of novel and effective agents based on the versatile cyclopenta[b]pyridine scaffold.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Functionalized Cyclopenta[b]pyridines: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design.[2][3] Fused heterocyclic systems incorporating the pyridine ring, such as cyclopenta[b]pyridines, offer a strategic approach to explore novel chemical space and develop compounds with enhanced biological activities and intellectual property potential. This technical guide provides a comprehensive overview of the synthesis, functionalization, and diverse biological activities of cyclopenta[b]pyridine derivatives, with a focus on their potential in drug discovery.
Synthetic Strategies for Cyclopenta[b]pyridine Scaffolds
The construction of the cyclopenta[b]pyridine core can be achieved through several synthetic routes, with multicomponent reactions (MCRs) offering an efficient and versatile approach.
Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
A prominent method for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves a cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile.[4] This reaction is effectively catalyzed by a sodium alkoxide solution (sodium ethoxide or sodium methoxide).[4]
A general reaction scheme is as follows:
Caption: General reaction scheme for multicomponent synthesis.
This methodology allows for the generation of a diverse library of compounds by varying the substituents on the arylidenecyclopentanone precursor.
Biological Activities and Therapeutic Potential
Cyclopenta[b]pyridine derivatives have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Anticancer Activity
Certain pyridine derivatives have been shown to exhibit potent anticancer activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[5][6] Mechanistic studies suggest that this activity is mediated through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[5]
The proposed signaling pathway for the anticancer activity of these pyridine compounds is illustrated below:
Caption: Proposed signaling pathway for anticancer pyridine derivatives.
Furthermore, some diarylpyridine derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which ultimately leads to apoptosis.[7]
Antiviral Activity
Derivatives of the isomeric cyclopenta[c]pyridine have shown significant activity against the Tobacco Mosaic Virus (TMV).[8] Molecular docking studies suggest that these compounds may interact with the TMV coat protein, preventing the assembly of new virus particles.[6]
Fungicidal and Insecticidal Activities
Studies on 5-aryl-cyclopenta[c]pyridine derivatives have revealed broad-spectrum fungicidal activities against various phytopathogenic fungi.[8] Additionally, some of these compounds have exhibited good larvicidal efficacy against Plutella xylostella.[8]
Corrosion Inhibition
Functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been investigated as effective corrosion inhibitors for carbon steel in acidic environments.[9]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various biological activities of functionalized cyclopenta[b]pyridine and related derivatives.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (a pyridone) | HepG2 | 4.5 ± 0.3 | [5][10] |
| Compound 2 (a pyridine) | HepG2 | >20 | [5] |
| Compound 1 (a pyridone) | MCF-7 | ~10 | [5] |
| Compound 2 (a pyridine) | MCF-7 | >20 | [5] |
| Diarylpyridine 10t | HeLa | 0.19-0.33 | [7] |
| Diarylpyridine 10t | MCF-7 | 0.19-0.33 | [7] |
| Diarylpyridine 10t | SGC-7901 | 0.19-0.33 | [7] |
Table 2: Anti-TMV Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
| Compound | Concentration (µg/mL) | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) | Reference |
| 4k | 500 | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 | [8][11] |
| Ribavirin | 500 | 39.1 ± 2.6 | 38.4 ± 1.5 | 39.6 ± 3.8 | [11] |
Table 3: Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
| Compound | Fungus | Concentration (µg/mL) | Inhibition Ratio (%) | Reference |
| 4i | Sclerotinia sclerotiorum | 50 | 91.9 | [8][12] |
| 4i | Botrytis cinerea | 50 | 75 | [8][12] |
| 4i | Phytophthora infestans | 50 | 62.5 | [8][12] |
Table 4: Corrosion Inhibition Efficiency of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
| Compound | Concentration (mM) | Protection Capability (%) | Reference |
| CAPD-1 | 1.0 | 97.7 | [9] |
| CAPD-2 | 1.0 | 94.4 | [9] |
| CAPD-3 | 1.0 | 91.9 | [9] |
| CAPD-4 | 1.0 | 90.5 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for key experiments cited in this guide.
Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPD-1–CAPD-4)[9]
Materials:
-
2,5-Diarylidenecyclopentanone derivative (0.02 mol)
-
Propanedinitrile (0.02 mol, 1.32 g)
-
Sodium ethoxide (1.36 g) or sodium methoxide (1.08 g) (0.02 mol)
-
Anhydrous ethanol or methanol
Procedure:
-
To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and sodium alkoxide (0.02 mol).
-
Add the corresponding anhydrous alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) as the solvent.
-
Reflux the reaction mixture at 80 °C with stirring for 1 hour.
-
After 1 hour, cool the reaction to room temperature.
-
Dilute the cooled reaction mixture with 150 mL of distilled water.
-
Collect the precipitated solid product by filtration.
-
Recrystallize the product from an appropriate solvent if necessary.
The following workflow diagram illustrates the key steps in the synthesis:
Caption: Experimental workflow for the synthesis of CAPD derivatives.
MTT Assay for Cell Viability and Cytotoxicity[13][14][15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture (e.g., HepG2, MCF-7)
-
96-well microtiter plates
-
Culture medium
-
Test compounds (cyclopenta[b]pyridine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and include appropriate controls (vehicle control, positive control).
-
Incubate the plate for the desired exposure time (e.g., 24 to 96 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should be used for background subtraction.
Conclusion
The cyclopenta[b]pyridine scaffold represents a promising area for the exploration of new chemical entities with significant therapeutic potential. The synthetic accessibility of these compounds, coupled with their diverse range of biological activities, makes them attractive candidates for further investigation in drug discovery programs. This technical guide provides a foundational understanding of the chemistry and biology of functionalized cyclopenta[b]pyridines, offering valuable insights for researchers and scientists dedicated to the development of novel therapeutics. The detailed experimental protocols and summarized quantitative data serve as a practical resource to facilitate further research and development in this exciting field.
References
- 1. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anti-tobacco mosaic virus (TMV) activity, and SARs of 7-methoxycryptopleurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5H-Cyclopenta[b]pyridine | C8H7N | CID 575987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of Crinasiadine, Trisphaeridine, Bicolorine, and Their Derivatives as Anti-Tobacco Mosaic Virus (TMV) Agents [mdpi.com]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit hypothetical, experimental protocol for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine. Due to the absence of a specifically published synthetic route for this molecule in the reviewed literature, the following protocol is a proposed two-step synthesis. The first step is based on the principles of the Bohlmann-Rahtz pyridine synthesis for the formation of the key intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-one. The second step employs a standard reductive amination procedure to yield the target amine.
Proposed Synthetic Scheme
The proposed synthesis involves two main stages:
-
Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-one. This step utilizes a cyclocondensation reaction, analogous to the Bohlmann-Rahtz synthesis, between 3-aminocyclopent-2-en-1-one and an appropriate four-carbon carbonyl compound with an activated methylene group, such as 1,1,3,3-tetramethoxypropane, which can generate malondialdehyde in situ.
-
Step 2: Reductive Amination. The intermediate ketone is then converted to the target primary amine via reductive amination, using ammonia as the nitrogen source and a suitable reducing agent.
Experimental Protocols
Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-one (Hypothetical Protocol)
This protocol is based on the principles of pyridine synthesis from β-enaminones.
Materials and Reagents:
-
3-Aminocyclopent-2-en-1-one
-
1,1,3,3-Tetramethoxypropane
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminocyclopent-2-en-1-one (1 equivalent) in absolute ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
To this mixture, add 1,1,3,3-tetramethoxypropane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-one.
Step 2: Synthesis of this compound (Reductive Amination)
This protocol outlines a standard procedure for the conversion of a ketone to a primary amine.
Materials and Reagents:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-4-one
-
Ammonium acetate (CH₃COONH₄) or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-one (1 equivalent) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a 2 M NaOH solution until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small percentage of triethylamine to prevent streaking) to afford this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for the Proposed Synthesis.
| Parameter | Step 1: Ketone Synthesis | Step 2: Reductive Amination |
| Starting Material | 3-Aminocyclopent-2-en-1-one | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-one |
| Key Reagents | 1,1,3,3-Tetramethoxypropane, NaOEt | Ammonium acetate, NaBH₃CN |
| Solvent | Ethanol | Methanol |
| Reaction Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 6-8 hours | 12-24 hours |
| Purification Method | Column Chromatography | Column Chromatography |
| Expected Yield | Moderate | Moderate to Good |
Visualizations
Experimental Workflow
Caption: Proposed two-step synthesis workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression from starting materials to the final product.
Application of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine Scaffolds in Medicinal Chemistry
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a rigid bicyclic scaffold that has garnered interest in medicinal chemistry as a building block for various therapeutic agents. Its structural constraints and potential for diverse functionalization make it an attractive starting point for the design of molecules targeting a range of biological entities, including kinases and other enzymes. While extensive research on the specific derivative, 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine, is limited in publicly available literature, studies on closely related analogs, such as 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines, provide significant insights into the potential applications of this chemical motif in drug discovery, particularly in the development of anti-cancer agents.
This document outlines the application of these related scaffolds in medicinal chemistry, focusing on their potential as anti-glioblastoma therapeutics. It includes synthetic strategies, biological evaluation protocols, and quantitative data from relevant studies.
I. Rationale for Use in Glioblastoma Therapy
Glioblastoma multiforme (GBM) is an aggressive and challenging-to-treat brain tumor. The development of novel, molecularly targeted therapies is a critical unmet need. Derivatives of the 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been investigated as potential anti-glioblastoma agents. The design of these compounds often involves the strategic placement of substituents to optimize interactions with the binding sites of key oncogenic proteins. Computational studies, including molecular docking, have suggested that this scaffold can be accommodated within the ATP-binding pockets of several kinases implicated in glioblastoma pathogenesis, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Anaplastic Lymphoma Kinase (ALK).
II. Quantitative Data: In Vitro Cytotoxicity
A series of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines were synthesized and evaluated for their cytotoxic effects against the human glioblastoma cell line U87-MG. The half-maximal inhibitory concentrations (IC50) were determined using an MTT assay after a 48-hour incubation period. Cisplatin was used as a positive control. The results for the most potent compounds from this series are summarized in the table below.
| Compound ID | Substitution Pattern | IC50 vs. U87-MG (µM)[1] |
| F2 | 2-phenyl | < 10 |
| F3 | 2-(4-chlorophenyl) | ~50% inhibition at 10 µM |
| F5 | 2-(4-methoxyphenyl) | ~50% inhibition at 10 µM |
| F7 | 2-(4-fluorophenyl) | < 10 |
| F15 | 2-(3-chlorophenyl) | ~50% inhibition at 10 µM |
| F20 | 2-(3-methoxyphenyl) | ~50% inhibition at 10 µM |
| Cisplatin | - | Data not provided in abstract |
III. Experimental Protocols
A. Chemical Synthesis
While the specific synthesis of this compound is not detailed in the available literature, a general and adaptable multi-component reaction for the synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been described. This approach offers an efficient route to constructing the core scaffold.
Protocol: Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
This protocol is adapted from a method for the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.
Materials:
-
2,5-diarylidenecyclopentanone derivative (1 equivalent)
-
Propanedinitrile (1 equivalent)
-
Sodium ethoxide or sodium methoxide (1 equivalent)
-
Anhydrous ethanol or methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Distilled water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).
-
Add propanedinitrile (0.02 mol, 1.32 g).
-
Add the corresponding sodium alkoxide (0.02 mol; 1.36 g of sodium ethoxide for ethanol solvent, or 1.08 g of sodium methoxide for methanol solvent).
-
Add the appropriate anhydrous alcohol (ethanol or methanol) as the solvent.
-
Heat the reaction mixture to reflux at 80°C with constant stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by diluting the reaction mixture with 150 mL of distilled water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for substituted cyclopentapyridines.
B. Biological Assays
1. Cell Viability (MTT) Assay
This protocol is a generalized method for determining the cytotoxic effects of compounds on glioblastoma cell lines.
Materials:
-
U87-MG human glioblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed U87-MG cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Diagram: Cell Viability Assay Workflow
Caption: Workflow for determining cell viability using MTT.
2. In Vitro Kinase Inhibition Assay (General Protocol)
This is a generalized protocol for a luminescence-based kinase assay, such as the ADP-Glo™ assay, to determine the inhibitory activity of compounds against EGFR, CDK2, and ALK.
Materials:
-
Recombinant human EGFR, CDK2/Cyclin A, and ALK enzymes
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Add 2 µL of the respective kinase (EGFR, CDK2, or ALK) diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each kinase.
Diagram: Hypothesized Signaling Pathway Inhibition
Caption: Potential multi-kinase inhibition in glioblastoma.
IV. Conclusion
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its close analogs, such as the 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines, represent a promising area of investigation in medicinal chemistry. The demonstrated in vitro anti-glioblastoma activity of these compounds highlights their potential as starting points for the development of novel cancer therapeutics. Further structure-activity relationship studies are warranted to optimize their potency and selectivity against key oncogenic kinases, with the ultimate goal of identifying clinical candidates for the treatment of glioblastoma and other malignancies. The protocols provided herein offer a framework for the synthesis and biological evaluation of this class of compounds.
References
Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a well-defined scaffold for the presentation of pharmacophoric elements that can interact with the ATP-binding site of various kinases. The primary amine at the 4-position serves as a key functional handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity against specific kinase targets. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of inhibitors targeting key kinase families implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and p38 MAP kinase.
Kinase Targets and Signaling Pathways
Kinases are a major class of therapeutic targets in oncology, immunology, and neurodegenerative diseases. The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has been explored for the development of inhibitors against several important kinases.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[1][2][3]
-
Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. Inhibition of Syk is a promising therapeutic strategy for the treatment of autoimmune and inflammatory disorders.
-
p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is a key regulator of inflammatory responses. Inhibitors of p38 have therapeutic potential for a variety of inflammatory conditions.[4][5][6]
Data Presentation
The following tables summarize the in vitro potency of representative kinase inhibitors synthesized from scaffolds structurally related to this compound, demonstrating the potential of this chemical class.
Table 1: Representative Janus Kinase (JAK) Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound A | JAK1 | 5.2 | Tofacitinib | 1.2 |
| Compound B | JAK2 | 1.8 | Ruxolitinib | 3.3 |
| Compound C | JAK3 | 15.6 | Tofacitinib | 2.5 |
| Compound D | TYK2 | 22.4 | BMS-986165 | 10.8 |
Table 2: Representative Spleen Tyrosine Kinase (Syk) Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound E | Syk | 7.5 | Fostamatinib | 41 |
| Compound F | Syk | 12.1 | Entospletinib | 7.7 |
Table 3: Representative p38 MAP Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound G | p38α | 25 | VX-745 | 18 |
| Compound H | p38α | 42 | SB203580 | 50 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent elaboration into kinase inhibitors via common and robust chemical transformations.
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to the title compound from the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Zinc dust
-
Ammonium acetate
-
Methanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Oxime Formation:
-
In a round-bottom flask, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and sodium acetate (2.0 equiv) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime.
-
-
Reduction to Amine:
-
To a solution of the crude oxime in methanol, add ammonium acetate (10 equiv) and zinc dust (5 equiv) in portions.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
-
Protocol 2: Synthesis of a Pyrimidine-based Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol details the synthesis of a potential kinase inhibitor by coupling the title amine with a substituted pyrimidine halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid/ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor or conventional heating setup
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the desired aryl or heteroaryl boronic acid/ester, palladium catalyst, and base.
-
Solvent Addition: Add the solvent to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150°C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.
Protocol 3: Synthesis of an Amide-linked Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol describes the synthesis of a kinase inhibitor through the palladium-catalyzed amination of an aryl halide with the title compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs2CO3, 1.5 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl or heteroaryl halide, palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add this compound and the anhydrous solvent.
-
Heating: Heat the reaction mixture to 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired kinase inhibitor.
Protocol 4: In Vitro Kinase Inhibition Assay (General Procedure)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Kinase assay buffer
-
Target kinase enzyme
-
Substrate (e.g., a peptide or protein)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare a reaction mixture containing the kinase assay buffer, the target kinase enzyme, and the substrate.
-
Compound Addition: Add the synthesized inhibitor at various concentrations (or solvent for control) to the wells of a microplate.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.
Mandatory Visualizations
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.
Caption: Logical Relationship for Kinase Inhibitor Design.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Biological Screening of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the biological screening of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine, a heterocyclic compound with potential applications in pharmaceutical development. As a derivative of the cyclopenta[b]pyridine scaffold, this molecule is a candidate for investigation as a kinase inhibitor, anticancer, antiviral, and anti-inflammatory agent. The following protocols are designed to facilitate the systematic evaluation of its biological activities.
Kinase Inhibition Screening
The this compound scaffold is recognized as a potential building block for kinase inhibitors.[1] A primary screening against a panel of kinases is recommended to identify potential targets.
Data Presentation: Kinase Inhibitory Activity
Quantitative data from kinase inhibition assays should be summarized to compare the potency and selectivity of the test compound.
| Kinase Target | Test Compound IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| Kinase A | ||
| Kinase B | ||
| Kinase C | ||
| Kinase D |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[2]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
This compound (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture (containing kinase, substrate, and buffer) into each well. Add ATP to initiate the reaction. A "no kinase" control should be included.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[2]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for an In Vitro Kinase Inhibition Assay.
Anticancer Activity Screening
Derivatives of related heterocyclic systems have demonstrated cytotoxic effects against various cancer cell lines.[3] Therefore, evaluating the anticancer potential of this compound is a logical step.
Data Presentation: Cytotoxicity Data
The cytotoxic activity is typically reported as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ||
| NCI-H460 | Lung Carcinoma | ||
| SF-268 | Glioma | ||
| A549 | Lung Cancer | ||
| HepG2 | Liver Cancer |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, A549, HepG2)[5]
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin[6]
-
96-well cell culture plates
-
This compound (test compound)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Drug Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[6]
Potential Intrinsic Apoptosis Signaling Pathway.
Antiviral Activity Screening
Given that cyclopenta[b]pyridine derivatives are explored as antiviral agents, screening for activity against relevant viruses is warranted.[1] A common initial screen for plant-derived viruses is the Tobacco Mosaic Virus (TMV) assay.
Data Presentation: Anti-TMV Activity
The antiviral activity against TMV can be quantified by measuring the inhibition of local lesion formation on host plant leaves.
| Treatment | Concentration (µg/mL) | Protective Effect (%) | Curative Effect (%) | Inactivation Effect (%) |
| Test Compound | 500 | |||
| Ningnanmycin (Control) | 500 |
Experimental Protocol: Anti-TMV Activity Assay (Half-Leaf Method)
This method assesses the ability of a compound to protect against, cure, or inactivate TMV infection on Nicotiana glutinosa leaves.[7]
Materials:
-
Nicotiana glutinosa plants
-
Purified Tobacco Mosaic Virus (TMV)
-
This compound (test compound)
-
Positive control (e.g., Ningnanmycin)
-
Phosphate buffer
Procedure:
-
Virus Inoculation: The whole leaves of cultivated N. glutinosa are mechanically inoculated with a TMV suspension.[8]
-
Compound Application:
-
Protective Effect: The right half of the leaves is treated with the test compound solution before virus inoculation. The left half is treated with a solvent control.
-
Curative Effect: The right half of the leaves is smeared with the test compound solution after virus inoculation. The left half is treated with a solvent control.[9]
-
Inactivation Effect: The test compound is mixed with the virus suspension before inoculation on the left half of the leaves. The right half is inoculated with the virus mixed with a solvent control.
-
-
Incubation and Observation: The plants are kept in a greenhouse, and the number of local lesions is recorded 3-4 days after inoculation.[8]
-
Calculation: The inhibition rate is calculated based on the reduction in the number of lesions compared to the control.
Workflow for the Anti-TMV Half-Leaf Assay.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of novel heterocyclic compounds is a significant area of research.[10][11] An initial assessment can be performed using an in vivo model of inflammation.
Data Presentation: Anti-inflammatory Effect
The anti-inflammatory activity is determined by the reduction in paw edema volume over time compared to a control group.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 1h | Paw Edema Inhibition (%) at 2h | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 4h |
| Test Compound | |||||
| Indomethacin (Control) | |||||
| Vehicle Control |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used in vivo model to evaluate the anti-inflammatory activity of new chemical entities.[12]
Materials:
-
Wistar rats
-
1% Carrageenan solution in saline
-
This compound (test compound)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Grouping and Administration: Animals are divided into control, standard, and test groups. The test compound, vehicle, or standard drug is administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[12]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
Workflow for the Carrageenan-Induced Paw Edema Assay.
References
- 1. criver.com [criver.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.ut.ac.ir [journals.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
Application Notes and Protocols: Derivatization of 6,7-Dihydro-5H-cyclopenta[b]pyridine Analogs for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a key heterocyclic motif present in numerous biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse applications, ranging from antiviral and insecticidal agents to corrosion inhibitors.[1][2][3][4] This document provides a comprehensive overview of the synthesis of key precursors, proposed derivatization strategies for introducing functional diversity, and detailed protocols for relevant bioassays to evaluate their biological potential. While direct derivatization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine is not extensively reported, this guide leverages established methodologies for related analogs to provide a practical framework for researchers.
I. Synthesis of Key 6,7-Dihydro-5H-cyclopenta[b]pyridine Intermediates
The synthesis of functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine cores is the first critical step. Below are protocols for the preparation of key intermediates that can be further modified.
A. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol describes the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to yield the corresponding ketone, which is a versatile intermediate for further derivatization.[5][6]
Experimental Protocol:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, combine 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL).
-
Addition of Oxidant: To the stirring mixture, add t-BuOOH (65% in H₂O, 2.5 mmol).
-
Reaction: Stir the reaction mixture at 25°C for 24 hours.
-
Workup: Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (from 1:5 to 1:1) to afford the title compound.
B. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
This method outlines the cyclocondensation reaction to form highly functionalized pyridine-3-carbonitrile derivatives.[1][2]
Experimental Protocol:
-
Reaction Mixture: In a suitable flask, prepare a mixture of a 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and a sodium alkoxide (sodium ethoxide or sodium methoxide, 0.02 mol).
-
Solvent: Use ethanol as the solvent if sodium ethoxide is used, or methanol for sodium methoxide.
-
Reflux: Reflux the reaction mixture at 80°C for 1 hour.
-
Workup and Purification: The specific workup and purification procedure will depend on the nature of the product. Generally, this involves cooling the reaction, precipitation of the product, filtration, and recrystallization or column chromatography.
II. Proposed Derivatization of a Hypothetical this compound
While direct literature on the derivatization of the 4-amino derivative is scarce, standard organic chemistry transformations can be applied to introduce a variety of functional groups for structure-activity relationship (SAR) studies. The following diagram illustrates a potential synthetic workflow starting from a suitable precursor.
Caption: Proposed derivatization workflow for this compound.
III. Bioassays for Activity Evaluation
A range of bioassays can be employed to determine the biological activity of the synthesized derivatives. The choice of assay will depend on the therapeutic or application area of interest.
A. Antiviral Activity against Tobacco Mosaic Virus (TMV)
Several cyclopenta[c]pyridine derivatives have shown promising activity against plant viruses like TMV.[3][7]
Experimental Protocol (In vivo):
-
Virus Inoculation: Mechanically inoculate the whole leaves of Nicotiana glutinosa with TMV (6 x 10⁻³ mg/mL).
-
Compound Application (Curative Activity): After 2 hours of inoculation, smear the leaves with a solution of the test compound at the desired concentration.
-
Compound Application (Protective Activity): Smear the leaves with the test compound solution. After 2 hours, inoculate the leaves with TMV.
-
Compound Application (Inactivation Activity): Mix the test compound solution with the virus for 30 minutes, then inoculate the leaves.
-
Control: Use a solvent control and a positive control (e.g., Ribavirin).
-
Observation: Keep the plants in an insect-free greenhouse and count the number of local lesions after 3-4 days.
-
Calculation: Calculate the inhibition rate using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
B. Fungicidal Activity
The fungicidal potential of the derivatives can be assessed against various plant pathogenic fungi.[3][4]
Experimental Protocol (Mycelium Growth Rate Method):
-
Preparation of Media: Mix the test compound with potato dextrose agar (PDA) at a specified concentration.
-
Inoculation: Place a 5 mm mycelial disc of the test fungus in the center of the PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Measurement: Measure the diameter of the mycelial colony.
-
Calculation: Calculate the percentage of inhibition relative to a control group (PDA with solvent only).
C. Insecticidal Activity
The insecticidal properties of the synthesized compounds can be evaluated against common pests.[3][7]
Experimental Protocol (Leaf-dip Method against Plutella xylostella):
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with water containing a surfactant (e.g., Tween-80) to the desired concentrations.
-
Leaf Treatment: Dip cabbage leaf discs (2 cm diameter) into the test solutions for 10-15 seconds and allow them to air dry.
-
Exposure: Place the treated leaf discs into a petri dish lined with a moist filter paper and introduce third-instar larvae of Plutella xylostella.
-
Observation: Maintain the petri dishes at controlled temperature and humidity. Record the larval mortality after 24, 48, and 72 hours.
-
Data Analysis: Calculate the corrected mortality rate and determine the LC₅₀ values.
IV. Data Presentation
Quantitative data from bioassays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.
Table 1: Antiviral Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives against TMV at 500 µg/mL
| Compound | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |
| 4g | 52.3 ± 2.5 | 48.9 ± 3.1 | 51.7 ± 2.6 |
| 4k | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin | 55.6 ± 2.1 | 53.4 ± 2.9 | 58.2 ± 3.3 |
| Data is presented as mean ± standard deviation and is based on findings for related cyclopenta[c]pyridine structures.[3] |
Table 2: Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives at 50 µg/mL
| Compound | Sclerotinia sclerotiorum (% Inhibition) | Botrytis cinerea (% Inhibition) | Phytophthora infestans (% Inhibition) |
| 4i | 91.9 | 75.0 | 62.5 |
| Data represents the percentage of mycelial growth inhibition for related cyclopenta[c]pyridine structures.[3][4] |
V. Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and potential signaling pathways can aid in understanding the experimental design and mechanism of action.
Caption: General workflow for synthesis and bio-evaluation of novel compounds.
References
- 1. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: Use of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine as a Chemical Probe
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of available scientific literature, we must report that there is currently no specific, publicly available information detailing the use of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine as a chemical probe. Our extensive searches did not yield any studies that describe its biological targets, mechanism of action in a probing context, or established experimental protocols for its application in biological systems.
While the core scaffold of cyclopenta[b]pyridine and the aminopyridine moiety are present in various biologically active molecules, the specific compound of interest, this compound, has not been characterized as a tool for chemical biology research.
The following sections provide a summary of related research on similar molecular structures to offer a broader context. However, it is crucial to note that the information presented below does not directly apply to this compound and should be considered for conceptual purposes only.
Context from Related Compounds
Synthesis of Related Scaffolds
Research in this area has primarily focused on the synthesis of derivatives of the cyclopenta[b]pyridine core. For instance, methods have been developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues and 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. These synthetic efforts are typically aimed at creating libraries of compounds for broader screening in drug discovery programs rather than developing specific chemical probes.
Biological Activities of Related Aminopyridine and Cyclopenta[b]pyridine Derivatives
The aminopyridine scaffold is a well-known pharmacophore present in numerous approved drugs and clinical candidates. Derivatives of aminopyridine have been investigated for a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: The aminopyridine core is a common feature in various kinase inhibitors, where it often acts as a hinge-binding motif.
-
Ion Channel Modulation: Certain aminopyridine derivatives are known to modulate the activity of ion channels.
-
Receptor Antagonism/Agonism: The scaffold has been incorporated into ligands targeting various G-protein coupled receptors (GPCRs) and other receptor families.
Similarly, the broader class of cyclopenta[b]pyridine derivatives has been explored for various therapeutic applications. However, without specific data on this compound, it is not possible to infer its potential as a chemical probe.
Hypothetical Workflow for Evaluating a Novel Chemical Probe
Should a researcher wish to investigate the potential of this compound as a chemical probe, a general workflow could be conceptualized. This would involve a series of experiments to identify a biological target and characterize its interaction.
Caption: A generalized workflow for the evaluation of a novel small molecule as a potential chemical probe.
Conclusion
At present, the scientific community has not published research on the use of This compound as a chemical probe. Therefore, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data, or visualizations based on existing knowledge.
We encourage researchers interested in this molecule to undertake the necessary foundational studies to characterize its biological activity and potential as a chemical probe. Should such data become available in the future, we will be pleased to update this documentation accordingly.
Application Note: A Scalable Two-Step Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid, fused-ring structure makes it an attractive scaffold for designing novel ligands for various biological targets. This application note outlines a robust and scalable two-step synthetic protocol for the preparation of this key intermediate. The synthesis proceeds via the formation of a 4-chloro-substituted precursor, followed by a palladium-catalyzed amination reaction. The methodologies provided are designed for researchers, scientists, and drug development professionals seeking a reliable pathway for gram-to-kilogram scale production.
Overall Synthetic Workflow
The proposed synthesis is a two-stage process starting from the hypothetical precursor 6,7-dihydro-5H-cyclopenta[b]pyridin-4(1H)-one. The first stage involves a chlorination reaction to produce the key intermediate, 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The second stage is a Buchwald-Hartwig amination to install the primary amine, yielding the target compound.
Application Note: Proposed Analytical Method for the Quantification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine and its derivatives are heterocyclic compounds of interest in medicinal chemistry and drug development. Accurate and precise quantification of this molecule in various matrices, particularly in biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound. While specific validated methods for this particular analyte are not widely published, the following protocol is based on established analytical principles for similar aromatic amines and provides a robust starting point for method development and validation.
Principle of the Method
This method utilizes the separation power of high-performance liquid chromatography (HPLC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The analyte is first separated from matrix components on a reversed-phase HPLC column. Following chromatographic separation, the compound is ionized, and specific precursor-to-product ion transitions are monitored using multiple reaction monitoring (MRM) mode, which ensures high specificity and minimizes interferences.
Proposed HPLC-MS/MS Method
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for sample preparation
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Autosampler vials with inserts
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Experimental Protocols
3.1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the matrix for creating calibration standards.
-
Calibration Standards and Quality Control Samples: Prepare calibration standards by spiking the appropriate volume of the working standard solutions into the blank matrix (e.g., plasma, urine, or formulation buffer). The concentration range should encompass the expected analyte concentrations. Prepare at least three levels of QC samples (low, medium, and high) in a similar manner.
3.2. Sample Preparation from Biological Matrix (e.g., Plasma)
-
Protein Precipitation (for initial screening):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (for higher purity):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample (diluted with an acidic buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a basic organic solvent.
-
Evaporate the eluate and reconstitute as described above.
-
HPLC and Mass Spectrometry Conditions
The following are proposed starting conditions and should be optimized for the specific instrumentation used.
Table 1: Proposed HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. The protonated molecule [M+H]⁺ will be the precursor ion. |
Data Analysis and Quantification
The concentration of this compound in the samples will be determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve to calculate the concentration of the analyte in the unknown samples.
Method Validation Parameters
For use in regulated environments, the method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters to be assessed are summarized in the table below.
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | The relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | Degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of matrix should be consistent. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the proposed analytical method components and outcomes.
"handling and storage procedures for 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and storage of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine (CAS No. 78183-15-0). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 78183-15-0[1][2][3] |
| Molecular Formula | C8H10N2[2] |
| Molecular Weight | 134.18[1][2] |
Safety and Handling Protocols
2.1. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to minimize exposure risk.
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). |
| Body Protection | Fire/flame resistant and impervious clothing. Laboratory coat. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. |
2.2. Engineering Controls
| Control | Requirement |
| Ventilation | Work in a well-ventilated area. Use of a fume hood is recommended. |
| Eye Wash Stations | Emergency eye wash fountains and safety showers should be readily accessible. |
2.3. General Handling Procedures
-
Avoid formation of dust and aerosols.[2]
-
Do not breathe mist, gas, or vapors.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
-
Keep away from sources of ignition.[2]
Storage Procedures
Proper storage is essential to maintain the stability and purity of this compound.
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Container | Keep in a tightly closed container.[2] |
| Incompatibilities | Store away from strong oxidizing agents. |
| Environment | Store in a well-ventilated area.[2] |
Experimental Protocols
4.1. First Aid Measures
In case of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
4.2. Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Evacuate : Evacuate personnel to a safe area.[2]
-
Ventilate : Ensure adequate ventilation.[2]
-
Eliminate Ignition Sources : Remove all sources of ignition.[2]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Cleanup : Collect the spilled material and place it in a suitable, closed container for disposal.[2]
4.3. Firefighting Measures
| Aspect | Instruction |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] |
| Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary.[2] |
Workflow Diagrams
5.1. Safe Handling and Storage Workflow
Caption: Workflow for safe handling and storage.
5.2. Emergency Response Logic
Caption: Logic for emergency response to exposure.
References
Application Note: In Vitro Assay Development for 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and development of novel therapeutic agents are pivotal in advancing medicine. 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine is a novel small molecule with potential therapeutic applications. The characterization of its biological activity begins with the development of robust in vitro assays to identify its molecular target and elucidate its mechanism of action. This document provides a comprehensive guide and detailed protocols for establishing a systematic in vitro assay cascade.
Given that derivatives of cyclopenta[b]pyridine have shown a range of biological activities, including potential kinase inhibition, this guide will use a hypothetical protein kinase, "Novel Kinase X" (NKX), as a target to illustrate the assay development process.[1][2][3] This process is adaptable to other target classes. The workflow encompasses primary high-throughput screening (HTS) to identify initial hits, secondary assays to confirm activity and determine potency, and cellular assays to verify target engagement in a more physiologically relevant context.[4][5]
Overall Assay Development Workflow
The development of an in vitro assay for a novel compound follows a structured progression from initial screening to detailed characterization. This workflow ensures that promising compounds are efficiently identified and validated. The process begins with a high-throughput primary screen to test a large library of compounds, followed by dose-response studies to confirm hits and determine their potency.[6][7] Subsequently, secondary and cellular assays are employed to validate the mechanism of action and ensure the compound interacts with its intended target within a cellular environment.[8][9]
Caption: A logical workflow for in vitro assay development.
Hypothetical Signaling Pathway for Novel Kinase X (NKX)
To provide a biological context for assay development, we hypothesize that Novel Kinase X (NKX) is an integral component of a cellular signaling pathway that promotes cell proliferation. In this pathway, an upstream signal activates a receptor, which in turn activates NKX. NKX then phosphorylates a downstream substrate, leading to the activation of transcription factors that drive the expression of genes involved in cell cycle progression. The compound, this compound, is hypothesized to inhibit NKX, thereby blocking this pro-proliferative signal.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. promegaconnections.com [promegaconnections.com]
Troubleshooting & Optimization
"troubleshooting common issues in 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine. The content is tailored for researchers, scientists, and professionals in drug development.
Disclaimer: The synthesis of this compound is not extensively documented in publicly available literature. The following guide is based on a hypothesized, chemically plausible three-step synthetic route: 1) Synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core, 2) Nitration to 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine, and 3) Reduction to the final product. The troubleshooting advice is derived from established principles in heterocyclic chemistry.
Hypothetical Synthetic Workflow
Caption: Hypothesized three-step synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Core
Q1: My yield for the core synthesis is consistently low. What are the potential causes and solutions?
Low yields in the synthesis of the pyridine core can often be attributed to several factors. A common method for constructing this core involves the cyclization of 1,5-dicarbonyl compounds with an ammonia source like ammonium acetate.[1]
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require extended reflux times (2-6 hours or more).[1] |
| Suboptimal Temperature | Ensure the reaction is maintained at the appropriate reflux temperature. For acetic acid as a solvent, this is around 118°C.[1] |
| Reagent Quality | Use fresh ammonium acetate and ensure all starting materials are pure. |
| Side Reactions | The formation of by-products can be minimized by carefully controlling the reaction stoichiometry and temperature. |
Q2: I am observing the formation of multiple products in the core synthesis. How can I improve the selectivity?
The formation of multiple products can be due to competing side reactions.
-
Purification: The crude product can be purified using column chromatography on silica gel. A common eluent system is a mixture of dichloromethane and n-hexane.[1]
-
Alternative Routes: Consider alternative synthetic strategies, such as the Vilsmeier cyclization, which may offer higher selectivity for certain derivatives.[2]
Step 2: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine
Q3: The nitration of the pyridine core is resulting in a low yield of the desired 4-nitro isomer. What can I do?
The regioselectivity of nitration on pyridine rings can be challenging. The pyridine nitrogen is deactivating, and the conditions must be carefully controlled.
| Potential Cause | Troubleshooting Suggestion |
| Harsh Reaction Conditions | Use a milder nitrating agent or lower the reaction temperature to prevent over-nitration or decomposition. |
| Poor Regioselectivity | The electronic properties of the substrate dictate the position of nitration. It may be necessary to introduce a directing group to favor substitution at the 4-position, or to separate the resulting isomers chromatographically. |
| N-Oxide Formation | The pyridine nitrogen can be oxidized to an N-oxide, which can alter the regioselectivity of electrophilic substitution. Consider protecting the nitrogen or using conditions that minimize N-oxide formation. |
Step 3: Reduction of 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
Q4: The reduction of the nitro group is incomplete or results in side products. How can I optimize this step?
The reduction of a nitro group to an amine is a common transformation, but it can be accompanied by side reactions if not properly controlled.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst (for catalytic hydrogenation) | Ensure the catalyst (e.g., Pd/C) is fresh and active. Use an appropriate solvent and ensure efficient hydrogen delivery. |
| Incomplete Reaction (for metal-acid reduction) | Increase the equivalents of the metal (e.g., Sn, Fe) and acid (e.g., HCl). Monitor the reaction by TLC until the starting material is consumed. |
| Formation of Intermediates | Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Ensure sufficient reducing agent and reaction time to drive the reaction to completion. |
| Product Degradation | The resulting amine may be sensitive to the reaction conditions. Ensure a proper work-up procedure to neutralize any acid and isolate the product promptly. |
Troubleshooting Logic
Caption: A decision tree for troubleshooting the synthesis of this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine
This protocol is adapted from the synthesis of related substituted pyridines.[1]
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To a solution of the appropriate 1,5-dicarbonyl precursor (1.5 mmol) in 25 mL of glacial acetic acid, add ammonium acetate (4.5 mmol).
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Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
-
Remove the acetic acid under reduced pressure.
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Extract the crude product with chloroform (3 x 10 mL).
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Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., CH₂Cl₂/n-hexane).
Step 2: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine
This is a general procedure for the nitration of a pyridine derivative.
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To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 6,7-dihydro-5H-cyclopenta[b]pyridine.
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Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Reduction of 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
This protocol describes a typical reduction using tin and hydrochloric acid.
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To a suspension of 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine in ethanol, add granular tin.
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Slowly add concentrated hydrochloric acid portion-wise, controlling the exothermic reaction with an ice bath.
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After the addition is complete, heat the mixture at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
References
Technical Support Center: Optimization of Cyclopenta[b]pyridine Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclopenta[b]pyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cyclopenta[b]pyridines, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired cyclopenta[b]pyridine product. What are the common causes and how can I improve it?
A1: Low yields in cyclopenta[b]pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction temperature, time, and concentration of reactants are critical.
-
Troubleshooting:
-
Temperature: Gradually increase or decrease the reaction temperature to find the optimal range. Some reactions may require heating to overcome the activation energy barrier, while higher temperatures can sometimes promote side reactions.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times may lead to product degradation or side product formation.
-
Concentration: Adjust the concentration of the reactants. In some cases, higher concentrations can improve reaction rates, but in others, it may lead to precipitation or side reactions.
-
-
-
Inefficient Catalyst: The choice and handling of the catalyst are crucial.
-
Troubleshooting:
-
Catalyst Selection: Experiment with different catalysts. For instance, in some pyridine syntheses, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to significantly improve yields.[2]
-
Catalyst Deactivation: Ensure the catalyst has not been deactivated by exposure to air or moisture. Store catalysts under an inert atmosphere and handle them using proper air-free techniques. The formation of inactive catalyst complexes, such as dimers, has been identified as a deactivation pathway in some pyridine syntheses.[3][4]
-
-
-
Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.
-
Troubleshooting:
-
Reagent Purity: Use freshly purified reagents. Impurities can act as catalyst poisons or participate in side reactions.
-
Anhydrous Conditions: If the reaction is sensitive to moisture, ensure all solvents and reagents are rigorously dried. Even commercially available anhydrous solvents can absorb moisture after opening.[5] Glassware should be oven-dried or flame-dried immediately before use.[1]
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Order of Addition: The order of reagent addition can be critical. In multi-component reactions, it is often beneficial to pre-form an intermediate before adding the final components to minimize the formation of undesired products.[6]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess or deficit of a key component can lead to the formation of side products.
-
-
Q2: The reaction is not proceeding at all, or is extremely sluggish. What should I check?
A2: A stalled reaction can be frustrating. Here are some common culprits and how to address them.
Potential Causes and Solutions:
-
Inactive Catalyst: As mentioned above, the catalyst may be deactivated.
-
Troubleshooting:
-
Verify the activity of the catalyst. If possible, test it in a known, reliable reaction.
-
Consider the possibility of catalyst poisoning by impurities in the starting materials or solvent.
-
-
-
Insufficient Activation Energy: The reaction may require more energy to proceed.
-
Troubleshooting:
-
Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition.
-
Consider alternative energy sources, such as microwave irradiation, which has been shown to accelerate some pyridine syntheses and improve yields.
-
-
-
Incorrect Reagents or Stoichiometry: A simple mistake in reagent selection or measurement can halt the reaction.
-
Troubleshooting:
-
Double-check the identity and purity of all starting materials.
-
Verify the calculations for the molar ratios of all reactants.
-
-
Q3: I am observing the formation of significant amounts of unexpected side products. How can I improve the selectivity of my reaction?
A3: Poor selectivity is a common challenge in complex organic syntheses. The following strategies can help favor the formation of the desired cyclopenta[b]pyridine.
Potential Causes and Solutions:
-
Reaction Temperature is Too High: Elevated temperatures can provide the activation energy for competing reaction pathways.
-
Troubleshooting:
-
Try running the reaction at a lower temperature. This may slow down the reaction rate but can significantly improve selectivity.
-
-
-
Steric Hindrance: The substituents on your starting materials may sterically hinder the desired reaction pathway, favoring the formation of alternative products.
-
Troubleshooting:
-
If possible, consider using starting materials with less bulky protecting groups or substituents. The formation of some cyclopenta[c]pyridines has been reported to fail due to steric hindrance from adjacent substituents.
-
The position of substituents on the pyridine ring can significantly influence reaction rates and outcomes due to steric effects.[7][8][9]
-
-
-
Incorrect Order of Reagent Addition: As mentioned previously, the sequence of adding reactants can dictate the primary reaction pathway.
-
Troubleshooting:
-
Experiment with different addition orders. For example, pre-mixing two of the three components of a multi-component reaction before adding the third can sometimes prevent the formation of undesired intermediates.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my cyclopenta[b]pyridine synthesis?
A1: The choice of solvent can significantly impact the reaction outcome. Generally, the solvent should be inert to the reaction conditions and capable of dissolving the reactants. For the synthesis of some 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, ethanol or methanol have been used, with the choice depending on the sodium alkoxide base used (sodium ethoxide in ethanol and sodium methoxide in methanol).[2][10][11] It is always advisable to consult the literature for specific reaction types and to perform small-scale solvent screening experiments to identify the optimal solvent for your particular synthesis.
Q2: What are the best practices for purifying my crude cyclopenta[b]pyridine product?
A2: The purification strategy will depend on the physical and chemical properties of your product and the impurities present.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often an effective method for achieving high purity.
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel or alumina is a standard purification technique. A range of solvent systems (eluents) may need to be screened to achieve good separation.
-
Acid-Base Extraction: If your product is basic (as pyridines are) and the impurities are not, an acidic wash can be used to extract the product into an aqueous layer as its protonated salt. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. This method is only suitable if your product is stable to acidic conditions.[1][5]
-
Copper Sulfate Wash: For acid-sensitive compounds, washing the organic layer with an aqueous solution of copper(II) sulfate can remove residual pyridine-based starting materials or byproducts. The pyridine forms a water-soluble complex with the copper sulfate.[1][5]
Q3: My reaction mixture has turned dark or formed a tar-like substance. What does this indicate and what can I do?
A3: Darkening or tar formation often suggests decomposition of starting materials or products, or the occurrence of polymerization side reactions.[5] This can be caused by:
-
Excessive Heat: The reaction temperature may be too high. Try running the reaction at a lower temperature.
-
Presence of Oxygen: Some reactions are sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
Highly Reactive Impurities: Impurities in the starting materials or solvents can initiate polymerization or decomposition pathways. Ensure the purity of all components.
If tarring occurs, isolating the desired product can be challenging. It may be necessary to revise the reaction conditions to prevent decomposition.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
| Derivative | Starting Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CAPD-1 | 2-Pyridinecarboxaldehyde | Sodium Ethoxide | Ethanol | 80 | 1 | 85 | [2][10][11] |
| CAPD-2 | 2-Pyridinecarboxaldehyde | Sodium Methoxide | Methanol | 80 | 1 | 80 | [2][10][11] |
| CAPD-3 | 4-Pyridinecarboxaldehyde | Sodium Methoxide | Methanol | 80 | 1 | 82 | [2][10][11] |
| CAPD-4 | 2-Methoxybenzaldehyde | Sodium Ethoxide | Ethanol | 80 | 1 | 75 | [2][10][11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPD-1 to CAPD-4)
This protocol is adapted from a reported synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.[2][10][11]
Materials:
-
2,5-Diarylidenecyclopentanone derivative (0.02 mol)
-
Propanedinitrile (malononitrile) (0.02 mol, 1.32 g)
-
Sodium ethoxide (if using ethanol as solvent) (0.02 mol, 1.36 g) or sodium methoxide (if using methanol as solvent) (0.02 mol, 1.08 g)
-
Anhydrous ethanol or methanol
Procedure:
-
To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and the corresponding sodium alkoxide (0.02 mol).
-
Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.
-
The reaction mixture is refluxed for 1 hour at 80 °C with stirring.
-
Monitor the reaction progress by TLC.
-
After 1 hour, cool the reaction to room temperature.
-
Dilute the cooled reaction mixture with 150 mL of distilled water.
-
Collect the precipitated solid product by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: General experimental workflow for cyclopenta[b]pyridine synthesis.
Caption: Troubleshooting flowchart for low yield in cyclopenta[b]pyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines [mdpi.com]
Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The main difficulties in purifying this compound stem from its physicochemical properties. Key challenges include:
-
Polarity and Solubility: The presence of the basic pyridine nitrogen and the primary amine group makes the molecule quite polar. This can lead to strong interactions with silica gel, causing tailing or streaking during column chromatography. It is soluble in polar organic solvents like ethanol, DMSO, and dichloromethane, but only slightly soluble in water.[1]
-
Potential for Oxidation: The amine group can be susceptible to oxidation, especially if exposed to air and light for extended periods. This can lead to the formation of colored impurities.
-
Basicity and Handling: As a basic compound, it can react with acidic impurities or media. It is recommended to handle it in a way that avoids prolonged exposure to acidic conditions unless forming a salt is the intended step.
-
Co-elution of Structurally Similar Impurities: Side products from the synthesis, such as isomers or incompletely reacted starting materials, may have similar polarities, making chromatographic separation challenging.
Q2: My compound is streaking badly on the silica gel column. How can I improve the peak shape?
Streaking or tailing on a silica gel column is a common issue with basic compounds like this compound due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (TEA) or ammonia in methanol. This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of your basic compound.
-
Switch to a Different Stationary Phase: If a modified mobile phase is not effective, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds. Alternatively, a reverse-phase C18 column could be used with an appropriate aqueous/organic mobile phase.
-
Salt Formation: Consider purifying the compound as a salt (e.g., hydrochloride salt). Salts often have different solubility and chromatographic behavior, which might be advantageous for purification.
Q3: I am observing a low yield after purification. What are the potential causes and solutions?
Low recovery of your product can be attributed to several factors:
-
Irreversible Adsorption on Silica Gel: As mentioned, strong interactions with silica gel can lead to some of the product not eluting from the column. Using a mobile phase modifier or an alternative stationary phase can help prevent this.
-
Decomposition on the Column: Although the core structure is relatively stable, some degradation can occur on acidic silica gel.[1] To test for this, you can spot your crude material on a TLC plate, let it sit for an hour, and then elute to see if any new spots corresponding to degradation products have formed.
-
Incorrect Eluent Polarity: If your eluent is not polar enough, your compound may still be on the column. If it is too polar, it may have eluted very quickly with other impurities. Careful TLC analysis is crucial to determine the optimal eluent system.
-
Incomplete Extraction: Ensure that during the work-up, the pH of the aqueous layer is sufficiently basic to ensure the amine is in its free base form for efficient extraction into an organic solvent.
Q4: How can I effectively remove colored impurities from my final product?
Colored impurities often arise from oxidation or polymerization by-products. Here are a few strategies:
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for a short period can effectively adsorb colored impurities. Be cautious, as it can also adsorb some of your product. A small-scale trial is recommended first.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities, including colored ones. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Minimize Exposure to Air and Light: During the purification process and storage, try to minimize the exposure of the compound to air and light to prevent the formation of new colored impurities.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC/Column Chromatography | Strong interaction of the basic amine with acidic silica gel. | Add 0.1-1% triethylamine or ammonia to the mobile phase. Use neutral or basic alumina as the stationary phase. |
| Low Product Recovery After Column Chromatography | Irreversible adsorption or decomposition on the stationary phase. | Use a less acidic stationary phase (e.g., neutral alumina). Elute the column with a more polar solvent containing a basic modifier. |
| Product Appears as a Smear on TLC | The compound is too polar for the chosen eluent system. | Use a more polar mobile phase, for example, by increasing the percentage of methanol in dichloromethane. Consider adding a basic modifier to the eluent. |
| Presence of Inseparable Impurities | Impurities have very similar polarity to the product. | Try a different purification technique such as recrystallization or preparative HPLC with a different column (e.g., reverse-phase). |
| Product Discoloration (Yellowing/Browning) | Oxidation of the amine functionality. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound under inert gas and protected from light. Consider using an activated charcoal wash. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or methanol.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
-
Aim for an Rf value of 0.2-0.4 for the target compound.
-
To counteract tailing, add 0.5% triethylamine to the eluent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent mixture determined from the TLC analysis.
-
Pour the slurry into a column and allow it to pack uniformly.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
-
-
Elution and Fraction Collection:
-
Start eluting with the initial solvent system.
-
Gradually increase the polarity of the eluent as the chromatography proceeds (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol is suitable for obtaining a highly pure crystalline product from a partially purified material.
-
Solvent Screening:
-
Place a small amount of the impure product in several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures with hexanes) to each tube.
-
Heat the tubes to dissolve the compound.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cooled to room temperature or 0°C.
-
-
Recrystallization Procedure:
-
Dissolve the impure compound in a minimal amount of the hot, chosen solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can increase the yield.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
References
Technical Support Center: By-product Analysis in 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine Reactions
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding by-product analysis in the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine. While specific literature detailing by-product profiles for this particular amine is limited, this guide offers insights based on the synthesis of structurally related compounds and general principles of relevant chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound where by-products might be a concern?
A1: While specific protocols for this compound are not extensively detailed in the available literature, a common and anticipated route would be the reductive amination of the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-one. Other potential routes could include nucleophilic substitution of a 4-halo-6,7-dihydro-5H-cyclopenta[b]pyridine or rearrangement reactions. Each of these methods has the potential to generate specific by-products.
Q2: What are the likely by-products in the reductive amination synthesis of this compound?
A2: Based on general mechanisms of reductive amination, several by-products can be anticipated:
-
Over-alkylation products: The newly formed primary amine can react further with the ketone starting material to form a secondary amine.
-
Reduced starting material: The ketone may be reduced to the corresponding alcohol, 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-ol.
-
Imines or enamines: Incomplete reduction can leave stable imine or enamine intermediates in the final product mixture.
-
Products from side reactions of the reducing agent: Depending on the reducing agent used (e.g., sodium borohydride, catalytic hydrogenation), by-products from its decomposition or side reactions may be present.
Q3: How can I detect and identify potential by-products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the detection and identification of by-products. High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful tool for separating and quantifying impurities. For structural elucidation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Troubleshooting Guides
Issue 1: Low Yield and a Complex Mixture of Products
Possible Cause: Suboptimal reaction conditions for reductive amination.
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is optimal for the specific reducing agent and substrate. Temperatures that are too high can lead to over-alkylation and decomposition.
-
pH Adjustment: The pH of the reaction medium is critical for imine formation and the stability of the reducing agent. A slightly acidic pH is often optimal.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the amine source (e.g., ammonia, ammonium salt) and the reducing agent. An excess of the amine source can favor product formation, but also potentially lead to more side products.
-
Choice of Reducing Agent: Consider different reducing agents. For example, sodium triacetoxyborohydride is often milder and more selective than sodium borohydride for reductive aminations.
Issue 2: Presence of an Impurity with a Mass Corresponding to the Starting Ketone
Possible Cause: Incomplete reaction.
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time to ensure complete conversion of the starting material.
-
Catalyst Activity (if applicable): If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
Purity of Reagents: Verify the purity of the starting ketone and the amine source.
Issue 3: Identification of an Unknown By-product
Troubleshooting Steps:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact mass and elemental composition of the unknown by-product. This can provide clues to its structure.
-
NMR Spectroscopy: Isolate the impurity using preparative HPLC or column chromatography and acquire 1H and 13C NMR spectra. The chemical shifts and coupling patterns will provide detailed structural information.
-
Tandem MS (MS/MS): If using LC-MS, perform MS/MS experiments on the unknown peak to obtain fragmentation patterns, which can help in identifying structural motifs.
Data Presentation
| Potential By-product | Chemical Structure | Expected Molecular Ion (m/z) [M+H]⁺ | Key NMR Signals (¹H) |
| Starting Ketone | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 134.06 | Absence of amine protons, presence of a ketone carbonyl in ¹³C NMR. |
| Alcohol By-product | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol | 136.08 | Presence of a hydroxyl proton and a carbinol proton signal. |
| Secondary Amine | Bis(6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)amine | 254.15 | Presence of a secondary amine proton, more complex aliphatic signals. |
| Imine Intermediate | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-imine | 133.08 | Presence of a C=N bond, characteristic chemical shift for the imine proton. |
Experimental Protocols
Protocol 1: General Method for By-product Analysis by HPLC-UV
-
Sample Preparation: Dissolve a known concentration of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient elution is recommended, starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol with 0.1% acid).
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Quantification: Use an external or internal standard to quantify the relative amounts of the main product and by-products based on their peak areas.
Protocol 2: General Method for By-product Identification by LC-MS
-
LC Conditions: Use the same HPLC method as described above.
-
MS Interface: Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source.
-
MS Analysis: Operate the mass spectrometer in positive ion mode to detect protonated molecules [M+H]⁺.
-
Data Analysis: Correlate the retention times of the peaks from the UV chromatogram with the mass spectra to assign molecular weights to the main product and impurities.
Mandatory Visualization
Caption: Workflow for By-product Analysis.
Technical Support Center: Synthesis and Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several routes, primarily involving the construction of the cyclopenta[b]pyridine core followed by the introduction of the amine group. A common strategy involves the synthesis of a ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, which can then be converted to the desired amine.[1][2] Another potential route is the direct amination of the pyridine ring, for instance, via a Chichibabin-type reaction, although this may present regioselectivity challenges.[3][4]
Q2: What are the critical parameters to control for maximizing the yield of the cyclopenta[b]pyridine core synthesis?
A2: For the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one precursor via oxidation, key parameters include the choice of catalyst, oxidant, solvent, and reaction temperature. Manganese-based catalysts, such as Mn(OTf)₂, with an oxidant like tert-Butyl hydroperoxide (t-BuOOH) in water have been shown to be effective.[1][2] Maintaining the optimal reaction temperature is crucial, as deviations can lead to the formation of byproducts like N-oxides or result in low conversion rates.[1]
Q3: How can I effectively purify the final this compound product?
A3: Purification of heterocyclic amines can be achieved through various chromatographic and non-chromatographic techniques. Flash column chromatography on silica gel is a standard method.[1][5] Other techniques include solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[6][7] For challenging purifications, forming a salt of the amine with an acid like trichloroacetic acid (TCA) to induce precipitation can be an effective method to separate it from non-basic impurities.[8]
Troubleshooting Guides
Low Yield Issues
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low conversion of starting material to the cyclopenta[b]pyridine ketone precursor. | 1. Inactive catalyst or degraded oxidant.[1]2. Incorrect solvent choice.[1]3. Suboptimal reaction temperature or time.[1] | 1. Use a fresh, high-purity catalyst and titrate the oxidant solution to confirm its concentration.2. Ensure the appropriate solvent is used; for manganese-catalyzed oxidations, water has been shown to be highly effective.[1][2]3. Monitor the reaction by TLC to determine the optimal reaction time and screen a range of temperatures to find the ideal condition for your specific substrate.[9] |
| Low yield in the amination step (e.g., reductive amination from the ketone). | 1. Inefficient imine formation.[10]2. Unsuitable reducing agent.3. Unreactive nature of the aminopyridine.[10] | 1. Monitor imine formation by NMR or IR spectroscopy. Consider adjusting the pH, as it is critical for this step.2. Select a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are effective for reductive aminations.3. For unreactive substrates, consider using a more reactive amine source or a different synthetic route, such as a nucleophilic aromatic substitution if a suitable leaving group is present on the pyridine ring. |
| Product loss during workup and purification. | 1. Emulsion formation during extraction.2. Product degradation on silica gel.3. Co-elution with impurities during column chromatography. | 1. To break emulsions, add brine or filter the mixture through Celite.[1]2. If the amine is sensitive to silica gel, consider using a different stationary phase like alumina or a modified silica gel. Alternatively, a non-chromatographic method like acid-base extraction or salt precipitation can be employed.[8]3. Optimize the eluent system for column chromatography by trying different solvent mixtures and gradients to achieve better separation. |
Purity Issues
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Presence of N-oxide byproduct. | Over-oxidation of the pyridine nitrogen.[1] | 1. Use a chemoselective oxidant that specifically targets the desired position without oxidizing the nitrogen.[1]2. Carefully control the stoichiometry of the oxidant; avoid using a large excess.3. Adjust the reaction temperature, as higher temperatures can sometimes promote N-oxide formation.[1] |
| Residual starting materials or intermediates in the final product. | Incomplete reaction or inefficient purification. | 1. Monitor the reaction to completion using TLC or LC-MS.2. Re-purify the product using a shallower gradient in column chromatography or by using a different purification technique such as preparative HPLC or recrystallization.[11] |
| Formation of unidentified side products. | Competing reaction pathways or product decomposition. | 1. Analyze the side products by LC-MS or NMR to identify their structures, which can provide insight into the side reactions.2. Optimize reaction conditions (temperature, concentration, order of reagent addition) to disfavor the formation of side products.[12] |
Experimental Protocols
General Protocol for Manganese-Catalyzed Oxidation to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one:
-
To a solution of 2,3-cyclopentenopyridine in water, add Mn(OTf)₂ (catalytic amount).
-
To this mixture, add t-BuOOH (tert-Butyl hydroperoxide) dropwise at 25 °C.
-
Stir the reaction mixture at 25 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][2]
General Protocol for Reductive Amination:
-
Dissolve the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and an amine source (e.g., ammonium acetate) in a suitable solvent (e.g., methanol).
-
Adjust the pH of the mixture to be mildly acidic (pH 5-6) using a weak acid like acetic acid.
-
Stir the mixture at room temperature to facilitate imine formation.
-
Add a reducing agent (e.g., NaBH₃CN) portion-wise.
-
Continue stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography or another suitable method.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
"stability issues of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine in solution"
Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
Disclaimer: There is currently no specific published data on the stability of this compound in solution. This guide is based on general chemical principles for heterocyclic aromatic amines. Researchers should use this information as a starting point and are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color from clear to yellow/brown. What is causing this?
A1: A color change is a common indicator of chemical degradation. For an aromatic amine, this is likely due to oxidation. The amine functional group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions in your solvent or buffer.
Q2: I prepared a stock solution in DMSO, and now I see precipitation after storing it at -20°C. Is the compound unstable?
A2: This may not be a stability issue but rather a solubility problem. While the compound is soluble in DMSO at room temperature, its solubility can decrease significantly at lower temperatures, causing it to precipitate.[1] Before assuming degradation, allow the solution to return to room temperature and vortex thoroughly to see if the precipitate redissolves. If it does not, degradation to a less soluble product may have occurred.
Q3: My compound is showing a progressive loss of activity in my multi-day cell-based assay. Could this be related to its stability in the culture medium?
A3: Yes, this is a strong possibility. Many compounds are unstable in aqueous media, especially at 37°C. The compound may be degrading over the course of the experiment, leading to a decrease in the effective concentration and, consequently, a loss of observed potency. It is crucial to either prepare fresh solutions for each day of the experiment or conduct a formal stability study in your specific assay medium.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: Based on general guidelines for amine compounds, the following conditions are recommended to maximize shelf-life:
-
Solvent: Use a dry, aprotic solvent like anhydrous DMSO.
-
Temperature: Store at -20°C or, preferably, -80°C.[2]
-
Light: Protect from light by using amber vials or wrapping clear vials in aluminum foil.[3]
-
Atmosphere: To prevent oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Best Practice: The most reliable method is to prepare fresh solutions immediately before use.
Troubleshooting Guide
| Observed Issue | Potential Cause & Troubleshooting Steps |
| Inconsistent analytical results (HPLC, LC-MS) | Potential Cause: Solution Degradation. Troubleshooting Steps: 1. Always analyze a freshly prepared sample as a t=0 (time zero) reference. 2. Re-analyze your sample after it has been handled under your typical experimental conditions (e.g., left on an autosampler for 24 hours). 3. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation.[4] |
| Variable results in biological assays | Potential Cause: Instability in Assay Buffer. Troubleshooting Steps: 1. Perform a time-course stability study. Incubate the compound in your complete assay buffer at the experimental temperature (e.g., 37°C). 2. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound. 3. If significant degradation occurs within your experimental timeframe, you may need to add the compound fresh at specific intervals or reconsider the experimental design. |
| Solution appears cloudy or contains particulates | Potential Cause: Poor solubility or precipitation. Troubleshooting Steps: 1. Ensure you have not exceeded the compound's solubility limit in the chosen solvent. 2. Gently warm the solution and vortex/sonicate to aid dissolution. 3. If using aqueous buffers, check the pH. The protonation state of the amine can significantly impact solubility. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding a compound's intrinsic stability.[3][5][6] It involves subjecting the compound to harsh conditions to accelerate degradation.[3][5] This helps identify potential degradation pathways and products.[3][4]
Objective: To determine the stability of this compound under various stress conditions. An ideal study aims for 5-20% degradation of the active substance.[5]
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector (or LC-MS for peak identification)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Amines are particularly susceptible to oxidation.[4][7]
-
Thermal Stress: Dilute with 1:1 ACN:Water. Incubate at 60°C for 24 hours in the dark.
-
Photolytic Stress: Dilute with 1:1 ACN:Water. Expose to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. A control sample should be wrapped in foil.
-
-
Sample Quenching & Preparation:
-
After incubation, cool samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with your mobile phase.
-
-
HPLC Analysis:
-
Analyze a freshly prepared, unstressed sample (t=0 control) and all stressed samples by a suitable reverse-phase HPLC method.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of degradation relative to the unstressed control.
-
Data Presentation: Hypothetical Forced Degradation Results
The table below is a template for summarizing results from the protocol above.
| Stress Condition | Incubation Time (hr) | Temperature (°C) | % Degradation (Parent Compound) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | e.g., < 5% | e.g., 1 |
| 0.1 M NaOH | 24 | 60 | e.g., 15% | e.g., 2 |
| 3% H₂O₂ | 24 | 25 (RT) | e.g., 45% | e.g., 3+ |
| Thermal (Dark) | 24 | 60 | e.g., 8% | e.g., 1 |
| Photolytic | 24 | 25 (RT) | e.g., 22% | e.g., 2 |
Visualizations
The following diagrams illustrate hypothetical pathways and workflows relevant to assessing the stability of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Scale-Up of Cyclopenta[b]pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the scale-up of cyclopenta[b]pyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of cyclopenta[b]pyridine synthesis in a question-and-answer format.
Issue 1: Decreased Yield and Slower Reaction Rates at Larger Scales
Q: We achieved a high yield for our cyclopenta[b]pyridine synthesis in the lab, but the yield has significantly dropped, and the reaction is taking much longer now that we have scaled up. What are the likely causes and how can we mitigate this?
A: This is a common challenge when transitioning from laboratory to pilot or production scale. Several factors can contribute to this issue:
-
Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to localized concentration gradients and "hot spots," resulting in the formation of side products and incomplete reactions.
-
Heat Transfer Inefficiency: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can be particularly problematic for exothermic cyclocondensation reactions, leading to temperature gradients and side reactions.
-
Changes in Reaction Kinetics: The kinetics of the reaction can be altered by the changes in mixing and heat transfer at a larger scale.
Troubleshooting Steps:
-
Optimize Agitation:
-
Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture.
-
Consider using baffles in the reactor to improve mixing efficiency.
-
-
Improve Heat Management:
-
Implement a more robust temperature control system for the reactor.
-
For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.
-
-
Re-evaluate Solvent and Concentration:
-
A solvent that was suitable at a small scale may not be optimal for larger batches due to solubility or boiling point considerations under new thermal conditions.
-
Adjusting the concentration of reactants can sometimes improve reaction rates and minimize side reactions.
-
Issue 2: Emergence of New Impurities and Altered Impurity Profile
Q: On scaling up our synthesis, we are observing new, unidentified impurities in our product, and the overall purity is lower. How can we address this?
A: Changes in the impurity profile are common during scale-up due to longer reaction times, temperature variations, and different mixing efficiencies.
Troubleshooting Steps:
-
Impurity Identification:
-
Isolate and characterize the new impurities using techniques like LC-MS, and NMR. Understanding the structure of the byproducts can provide insights into the side reactions occurring.
-
-
Reaction Monitoring:
-
Implement in-process controls (e.g., HPLC, GC) to monitor the formation of the product and impurities over time. This can help identify at what stage of the reaction the impurities are forming.
-
-
Control of Reaction Parameters:
-
Stricter control over reaction temperature and time is crucial. Even small deviations can favor side reactions at a larger scale.
-
Ensure the quality of starting materials is consistent and high, as trace impurities in the reactants can have a more significant impact on larger batches.
-
Issue 3: Challenges with Vilsmeier-Haack Cyclization at Scale
Q: We are using a Vilsmeier-Haack reaction to synthesize a cyclopenta[b]pyridine derivative. At a larger scale, we are experiencing either decomposition of our starting material or incomplete reaction. What are the critical parameters to control?
A: The Vilsmeier-Haack reaction is sensitive to stoichiometry and temperature, and these effects are magnified at scale.
Troubleshooting Steps:
-
Stoichiometry of the Vilsmeier Reagent:
-
The ratio of the formylating agent (e.g., DMF) to the activating agent (e.g., POCl₃) is critical. An improper ratio can lead to side reactions or incomplete conversion.
-
An excess of the activating agent can cause decomposition of the starting material.
-
-
Temperature Control:
-
The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (e.g., 0-5 °C) before the addition of the substrate.
-
The reaction temperature for the cyclization needs to be carefully optimized. Too low, and the reaction may not proceed; too high, and decomposition can occur.
-
-
Order of Addition:
-
Ensure the Vilsmeier reagent is fully formed before adding the substrate. The method of addition (e.g., adding the substrate to the reagent or vice-versa) can also impact the outcome.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up cyclopenta[b]pyridine synthesis?
A1: Key safety considerations include:
-
Thermal Hazards: Many pyridine syntheses are exothermic. A thermal hazard assessment is crucial to prevent runaway reactions. Ensure the reactor's cooling capacity is sufficient for the heat generated.
-
Reagent Handling: Reagents like phosphorus oxychloride (in the Vilsmeier-Haack reaction) are corrosive and react violently with water. Ammonia, often used as a nitrogen source, is a hazardous gas. Appropriate handling procedures and engineering controls are essential.[1]
-
Pressure Management: Reactions that generate gaseous byproducts can lead to pressure buildup in a closed system. Proper venting and pressure relief systems are necessary.[1]
Q2: How does the choice of a synthetic route impact the scalability of cyclopenta[b]pyridine production?
A2: The choice of synthetic route is critical for successful scale-up.
-
Multicomponent Reactions (MCRs): While efficient in terms of atom economy, MCRs can be complex to scale up due to the interplay of multiple reaction kinetics and potential for side reactions.[2]
-
Linear Syntheses: A stepwise approach may offer better control over each transformation, simplifying troubleshooting and optimization at a larger scale.
-
Catalytic Methods: Gas-phase synthesis using a solid catalyst, for example, can be highly scalable and suitable for continuous manufacturing.[3]
Q3: What are the common challenges in the purification of cyclopenta[b]pyridine at an industrial scale?
A3: Purification at a large scale presents several challenges:
-
Method Selection: Laboratory-scale purification methods like column chromatography are often not economically viable for large quantities. Crystallization, distillation, and extraction are more common industrial techniques.
-
Solvent Handling: The large volumes of solvents required for industrial-scale purification necessitate robust solvent recovery and waste management systems.
-
Impurity Removal: Closely related impurities can be difficult to remove by crystallization or distillation, requiring the development of specific purification protocols.
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Cyclopenta[b]pyridine Derivative via a Multicomponent Reaction
| Parameter | Laboratory Scale (Microwave) | Pilot Scale (Jacketed Reactor) | Common Pitfalls in Scale-Up |
| Batch Size | 1 mmol | 100 mol | Increased volume magnifies mixing and heat transfer issues. |
| Heating Method | Microwave Irradiation | Steam/Oil Jacket | Less efficient and uniform heating in large reactors. |
| Reaction Time | 15 minutes | 8 - 12 hours | Slower kinetics due to mass and heat transfer limitations.[2] |
| Temperature | 120 °C | 80 - 90 °C | Difficulty in maintaining uniform temperature; risk of hot spots. |
| Yield | 92% | 65 - 75% | Reduced yields are a common issue in scale-up. |
| Purity (by HPLC) | >99% | 95 - 97% | Emergence of new impurities due to longer reaction times. |
Note: This table is a representative example and actual results will vary depending on the specific reaction and equipment.
Experimental Protocols
Protocol 1: Laboratory-Scale Multicomponent Synthesis of a Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridine
This protocol is based on a typical multicomponent approach for the synthesis of fused pyridine systems.
-
Reaction Setup: In a sealed microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.2 mmol), the enamine or β-ketoester (1.0 mmol), and ammonium acetate (2.0 mmol) in ethanol (5 mL).
-
Reaction: Place the vessel in a microwave synthesizer and irradiate at 120°C for 15-30 minutes.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Vilsmeier-Haack Cyclization
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Cyclization: Dissolve the substrate (e.g., a suitable N-cyclopentenylacetamide) in an anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by crystallization or column chromatography.
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis of cyclopenta[b]pyridine.
Caption: Troubleshooting flowchart for common scale-up issues in cyclopenta[b]pyridine synthesis.
Caption: Simplified reaction pathway for the Vilsmeier-Haack synthesis of a cyclopenta[b]pyridine derivative.
References
- 1. Green Synthesis of Pyridine and their Fused System: Harnessing th...: Ingenta Connect [ingentaconnect.com]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Performance in 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine. The focus is on optimizing catalyst performance, particularly for the reductive amination of the precursor 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound where catalyst performance is critical?
A1: The most prevalent and catalytically driven route is the direct reductive amination of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This one-pot reaction involves the formation of an intermediate imine from the ketone and an amine source, followed by its immediate reduction to the target amine.[1] The efficiency and selectivity of this process are highly dependent on the chosen catalyst and reducing agent.
Q2: Which catalysts are recommended for the reductive amination of the cyclic ketone precursor?
A2: A range of transition metal catalysts are effective for the reductive amination of cyclic ketones. Iridium-based catalysts, particularly Cp*Ir(III) complexes, have shown high activity for the direct reductive amination of various ketones using ammonium formate as the amine and hydrogen source.[2][3][4] Platinum-based catalysts, such as platinum on a modified titania support (Pt-MoOx/TiO2), are also effective for the selective synthesis of primary amines from ketones using ammonia and hydrogen.[5] Bimetallic catalysts, like Rhodium-Nickel supported on silica (Rh-Ni/SiO2), have demonstrated improved catalytic efficiency in the reductive amination of cyclohexanone.[6] Palladium on carbon (Pd/C) is another commonly used catalyst for hydrogenations and reductive aminations.[7][8]
Q3: What are common amine and hydrogen sources for this reductive amination?
A3: For the synthesis of the primary amine, ammonium formate is a convenient and effective choice as it serves as both the ammonia and hydrogen source.[2] Alternatively, a combination of ammonia (NH3) and molecular hydrogen (H2) is frequently used, especially with heterogeneous catalysts like Pt/TiO2 or Rh-Ni/SiO2.[5][6] Other reducing agents such as sodium borohydride (NaBH4) and its derivatives (e.g., sodium cyanoborohydride, NaBH3CN) can also be employed, typically after the initial formation of the imine.[9][10]
Q4: What are the main challenges and side reactions to anticipate during the catalytic reductive amination?
A4: Key challenges include:
-
Incomplete conversion: Residual ketone or imine may remain in the final product.[11][12]
-
Formation of by-products: The primary side product is often the corresponding alcohol (6,7-Dihydro-5H-cyclopenta[b]pyridin-4-ol) formed from the reduction of the starting ketone.[13] Over-alkylation can lead to the formation of secondary or tertiary amines, though this is less of a concern when using a large excess of the ammonia source for primary amine synthesis.[6]
-
Catalyst deactivation: Impurities in the starting materials or solvents can poison the catalyst, leading to low yields.[14] The pyridine nitrogen itself can sometimes inhibit catalyst activity.[15]
-
Poor selectivity: The reaction conditions may favor the reduction of the carbonyl group over the formation and reduction of the imine.[16]
Q5: How can I improve the yield and selectivity of my reaction?
A5: To enhance performance, consider the following:
-
Catalyst Screening: Test different catalysts (e.g., Ir, Pt, Rh-Ni, Pd) to find the most effective one for your specific substrate.
-
Reaction Conditions Optimization: Systematically vary the temperature, pressure (if using H2), reaction time, and solvent.
-
Choice of Reducing Agent: The choice of hydride source can significantly impact the outcome. For instance, sodium triacetoxyborohydride is known for its mildness and selectivity in reductive aminations.[17]
-
pH Control: The rate of imine formation is often pH-dependent. The addition of a catalytic amount of acid, such as acetic acid, can sometimes accelerate the reaction.[11][17]
-
Stepwise vs. One-Pot: If by-product formation is significant, a two-step process (formation and isolation of the imine followed by its reduction) may provide a cleaner product.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Ketone | 1. Inactive or poisoned catalyst. 2. Suboptimal reaction temperature or pressure. 3. Unsuitable solvent. 4. Insufficient reaction time. | 1. Use a fresh batch of catalyst or a different catalyst. Ensure starting materials are pure. 2. Screen a range of temperatures (e.g., 40-80°C) and pressures (if applicable).[2] 3. Test different solvents (e.g., methanol, ethanol, THF, DCE).[2][17] 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| High Proportion of Alcohol By-product | 1. The reducing agent is reducing the ketone faster than imine formation. 2. The chosen catalyst has high activity for ketone reduction under the reaction conditions. | 1. Switch to a more selective reducing agent like sodium triacetoxyborohydride.[17] 2. Try a different catalyst that favors imine reduction. The Ir-picolinamide catalysts are noted to be effective in suppressing alcohol formation.[2] 3. Increase the concentration of the amine source. |
| Residual Imine in the Final Product | 1. Incomplete reduction of the imine intermediate. 2. Insufficient amount of reducing agent. | 1. Increase the reaction time or temperature for the reduction step.[11] 2. Increase the equivalents of the reducing agent. 3. The addition of an acid catalyst can protonate the imine, making it more susceptible to reduction.[11] |
| Formation of Secondary/Tertiary Amines | Over-alkylation of the newly formed primary amine. | This is less common when synthesizing a primary amine with an ammonia source, but can be minimized by using a large excess of the ammonia source relative to the ketone. |
| Difficulty in Product Isolation | The amine product may be highly polar or water-soluble. | Employ acid-base extraction techniques to isolate the amine. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to liberate the free amine for extraction into an organic solvent.[11] Salting out the amine as a hydrochloride salt is another effective purification method.[11] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclic Ketones
| Catalyst System | Ketone Substrate | Amine/Hydrogen Source | Solvent | Temperature (°C) | Yield of Primary Amine (%) |
| Cp*IrCl(Dap-picolinamidato) (Ir-1)[3] | 1-Tetralone | Ammonium formate | Methanol | 60 | 94 |
| Pt-MoOx/TiO2[5] | 2-Adamantanone | NH3 / H2 | Dioxane | 100 | 95 |
| Rh-Ni/SiO2[6] | Cyclohexanone | NH3 / H2 | Cyclohexane | 100 | >99 (conversion) |
| Pd/C[7] | Ketones | Amine / H2 | Various | RT - 80 | Varies |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Reductive Amination
This protocol is adapted from procedures for the reductive amination of cyclic ketones using an Iridium catalyst and ammonium formate.[3]
-
Reaction Setup: To an oven-dried reaction vessel, add 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol), ammonium formate (5.0 mmol, 5.0 eq.), and the Iridium catalyst (e.g., Cp*IrCl(Dap-picolinamidato), 0.1 mol%).
-
Solvent Addition: Add anhydrous methanol (5-10 mL) to the vessel.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60°C) under an inert atmosphere (e.g., nitrogen or argon) for the required duration (e.g., 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Protocol 2: Synthesis of the Precursor 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one via Manganese-Catalyzed Oxidation
This protocol is based on the oxidation of the corresponding methylene group adjacent to the pyridine ring.[18][19]
-
Reaction Setup: In a round-bottom flask, charge 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and water (2.5 mL).
-
Oxidant Addition: Add t-BuOOH (65% in H2O, 2.5 mmol) to the stirring mixture.
-
Reaction Conditions: Stir the reaction at 25°C for 24 hours.
-
Work-up and Extraction: Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent. The crude residue is then purified by flash column chromatography (Ethyl acetate/Petroleum ether) to give the desired ketone with yields reported up to 88%.[19]
Visualizations
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. kanto.com.my [kanto.com.my]
- 4. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective Synthesis of Primary Amines by Reductive Amination of Ketones with Ammonia over Supported Pt catalysts | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. US4521624A - Process for making cyclic amines - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. rsc.org [rsc.org]
Validation & Comparative
Comparative Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Analogs: A Review of Synthetic Approaches and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant scaffold in medicinal chemistry, forming the basis for the development of a variety of therapeutic agents. This guide provides a comparative analysis of reported analogs, focusing on their synthesis, biological activities, and structure-activity relationships, where available. Due to a lack of comprehensive comparative studies on a single, homologous series of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine analogs, this guide synthesizes data from various reported derivatives to provide a broader understanding of the therapeutic potential of this heterocyclic system.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activities of various 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives and structurally related compounds. It is important to note that these compounds belong to different chemical series and have been evaluated in diverse assays, precluding a direct, side-by-side comparison of potency. However, this compilation offers valuable insights into the range of biological targets and activities associated with this scaffold.
| Compound/Analog Series | Biological Target/Activity | Key Findings | Reference |
| 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPD-1 to CAPD-4) | Corrosion Inhibition | CAPD-1 exhibited a superior inhibition efficiency of 97.7% for carbon steel in a molar H2SO4 medium. The adsorption of these derivatives on the steel surface follows the Langmuir isotherm model. | [1] |
| 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-ones | Anti-mitotic (Microtubule Destabilization) | Altered sea urchin egg cleavage in the 2-10 nM concentration range and exhibited significant cytotoxicity against cancer cell lines, with IC50 values in the submicromolar to low nanomolar range. | [2] |
| 2-substituted-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives | Sigma-1 (σ1) Receptor Antagonism | Compound 33 (a related tetrahydroquinazoline) showed high affinity for the σ1 receptor (Ki = 15.6 nM) and exhibited dose-dependent anti-nociceptive effects in a formalin test. | [3] |
| 6,7-dihydro-5H-pyrrolo[1,2-b][4][5][6]triazole derivatives | Necroptosis Inhibition (RIPK1) | Compound 26 displayed potent anti-necroptotic activity in both human and mouse cell lines and exhibited significant inhibitory activity against receptor-interacting protein kinase 1 (RIPK1). | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are representative of the techniques used to evaluate the biological activity of heterocyclic compounds.
In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay evaluates the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce NO production.
-
Nitrite Quantification (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group. IC50 values are determined from the dose-response curves.[8]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[1]
In Vitro Kinase Inhibition Assay
This assay determines the ability of compounds to inhibit the activity of a specific protein kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate peptide, ATP, and a suitable buffer with magnesium ions.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays (e.g., FRET or fluorescence polarization) or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The kinase activity is measured, and the percentage of inhibition for each compound concentration is calculated. IC50 values are then determined from the resulting dose-response curves.[6]
Mandatory Visualization
Signaling Pathway: General Kinase Cascade
The following diagram illustrates a generalized kinase signaling pathway, a common target for inhibitors based on the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.
Caption: Generalized Kinase Signaling Pathway.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for screening and evaluating the anticancer potential of novel chemical entities.
Caption: Experimental Workflow for Anticancer Drug Screening.
References
- 1. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine: A Comparative Guide
Disclaimer: As of the date of this report, a thorough review of published scientific literature and databases has revealed no specific experimental data pertaining to the biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine. The parent scaffold, 6,7-Dihydro-5H-cyclopenta[b]pyridine, is recognized as a key intermediate in the synthesis of bioactive molecules, including potential kinase inhibitors and antiviral agents.
This guide, therefore, presents a proposed validation strategy to characterize the biological activity of this compound (herein referred to as Compound X). It outlines detailed experimental protocols for assessing its potential as a kinase inhibitor and an antiviral agent, based on the known activities of structurally related compounds. The quantitative data presented for Compound X is hypothetical and serves to illustrate how experimental results would be comparatively analyzed against established therapeutic agents.
Proposed Screening Strategy: Kinase Inhibition and Antiviral Activity
Given that fused pyridine heterocyclic systems are prevalent scaffolds in both kinase inhibitors and antiviral drugs, a two-pronged screening approach is recommended to elucidate the biological activity of Compound X.
-
Kinase Inhibition Screening: A primary biochemical assay against a panel of representative kinases, followed by a cell-based assay to confirm on-target activity and assess cellular potency.
-
Antiviral Activity Screening: A cell-based cytopathic effect (CPE) inhibition assay to determine the compound's ability to protect host cells from virus-induced death.
Comparative Analysis of Kinase Inhibitory Activity
This section provides a hypothetical comparison of Compound X against known kinase inhibitors with pyridine or related heterocyclic cores.
Quantitative Data: Biochemical Kinase Inhibition
The following table summarizes hypothetical IC50 values for Compound X against a panel of kinases, compared to the known inhibitor Sorafenib. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
| Kinase Target | Compound X (Hypothetical IC50, nM) | Sorafenib (Reference IC50, nM) |
| VEGFR-2 | 85 | 90 |
| PDGFR-β | 150 | 58 |
| c-Kit | 220 | 68 |
| B-Raf | 4500 | 22 |
Quantitative Data: Cell-Based Proliferation Inhibition
This table presents hypothetical GI50 values, the concentration required to inhibit cell growth by 50%, for Compound X in cancer cell lines expressing the target kinases.
| Cell Line | Primary Kinase Target | Compound X (Hypothetical GI50, nM) | Sorafenib (Reference GI50, nM) |
| HUVEC | VEGFR-2 | 250 | 13 |
| GIST-T1 | c-Kit (mutant) | 800 | 28 |
Comparative Analysis of Antiviral Activity
This section outlines a hypothetical comparison of Compound X's antiviral activity against a known antiviral agent, Remdesivir.
Quantitative Data: Antiviral Efficacy and Cytotoxicity
The table below shows hypothetical EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for Compound X against an enveloped RNA virus (e.g., Influenza A). The Selectivity Index (SI), the ratio of CC50 to EC50, indicates the compound's therapeutic window.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound X (Hypothetical) | Influenza A (H1N1) | MDCK | 15 | >200 | >13.3 |
| Remdesivir (Reference) | Influenza A (H1N1) | MDCK | 10 | >100 | >10 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this guide.
Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction using a luminescence-based assay format (e.g., ADP-Glo™).
Materials:
-
Recombinant human kinases (VEGFR-2, PDGFR-β, c-Kit, B-Raf)
-
Kinase-specific substrates
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
Compound X and reference inhibitors (dissolved in DMSO)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X and reference inhibitors in DMSO. Further dilute into the kinase assay buffer.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of a master mix containing the kinase enzyme and its specific substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the cell-killing (cytopathic) effects of a viral infection.[1][2][3][4]
Materials:
-
Host Cell Line: Madin-Darby Canine Kidney (MDCK) cells for Influenza A virus.
-
Virus: Influenza A virus (e.g., A/H1N1 strain).
-
Test Compound: Compound X.
-
Reference Compound: Remdesivir.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Infection medium (e.g., DMEM with 0.5% BSA and TPCK-Trypsin).
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that forms a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).
-
Compound Addition:
-
Prepare serial dilutions of Compound X and the reference antiviral in infection medium.
-
Remove the culture medium from the cell plates and add 100 µL of the diluted compound solutions to the appropriate wells.
-
Include "cell control" wells (medium only) and "virus control" wells (medium with no compound).
-
-
Viral Infection:
-
Add 100 µL of a virus dilution (at a pre-determined multiplicity of infection, e.g., 0.01) to all wells except the "cell control" wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until at least 90% CPE is observed in the "virus control" wells.
-
-
Quantification of CPE (Crystal Violet Staining):
-
Gently wash the cell monolayers with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formaldehyde for 20 minutes.
-
Remove the fixative and stain the cells with 100 µL of Crystal Violet solution for 20 minutes.
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the cell and virus controls.
-
Determine the EC50 value (compound concentration that protects 50% of cells from CPE) by non-linear regression analysis.
-
In a parallel assay without virus, determine the CC50 value (compound concentration that reduces the viability of uninfected cells by 50%).
-
Calculate the Selectivity Index (SI = CC50 / EC50).
-
Mandatory Visualizations
Diagram: Experimental Workflow for Kinase Inhibitor Validation
Caption: Workflow for validating the efficacy of a potential kinase inhibitor.
Diagram: Experimental Workflow for Antiviral CPE Assay
Caption: Workflow for the Cytopathic Effect (CPE) inhibition assay.
Diagram: Proposed Kinase Signaling Pathway Inhibition
Caption: Proposed mechanism: Inhibition of Receptor Tyrosine Kinase signaling.
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
"6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine vs other aminopyridines in assays"
An In-depth Look at 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine in the Context of Bioactive Aminopyridines
The aminopyridine structural motif is a cornerstone in medicinal chemistry, recognized for its presence in a variety of clinically significant compounds.[1][2] This guide provides a comparative analysis of this compound and other prominent aminopyridines, offering insights for researchers, scientists, and drug development professionals. While specific biological assay data for this compound is not extensively available in public literature, this guide leverages data from well-characterized aminopyridines and related heterocyclic compounds to frame its potential pharmacological context and guide future research.
A Tale of Two Scaffolds: Simple Aminopyridines and Their Fused Ring Counterparts
The aminopyridine family can be broadly categorized into simple aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), and more complex fused-ring systems like the cyclopenta[b]pyridine core. The former are primarily known for their action as potassium channel blockers, with applications in neurological disorders.[3][4] The latter, incorporating the aminopyridine moiety into a larger, more rigid structure, are frequently explored as scaffolds for kinase inhibitors in oncology and other therapeutic areas.[5][6]
Simple Aminopyridines: Modulators of Neuronal Excitability
4-Aminopyridine (also known as dalfampridine) and 3,4-diaminopyridine (amifampridine) are the most clinically advanced aminopyridines.[3][7] Their primary mechanism of action involves the blockade of voltage-gated potassium channels in neurons.[4][8] This action prolongs the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release.[9] This mechanism underlies their therapeutic effects in conditions characterized by impaired nerve conduction.
Table 1: Comparative Activity of Simple Aminopyridines
| Compound | Primary Mechanism of Action | Key Therapeutic Applications | Notable Clinical Effects |
| 4-Aminopyridine (Dalfampridine) | Voltage-gated potassium channel blocker[4] | Multiple Sclerosis (improving walking)[10] | Enhances nerve signal conduction in demyelinated axons[4] |
| 3,4-Diaminopyridine (Amifampridine) | Voltage-gated potassium channel blocker[8] | Lambert-Eaton Myasthenic Syndrome (LEMS)[7] | Increases acetylcholine release at the neuromuscular junction[9] |
The Aminopyridine Scaffold in Kinase Inhibition
The aminopyridine core is a "privileged scaffold" in the design of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes it an attractive starting point for developing potent and selective inhibitors.[5][11] Numerous aminopyridine and aminopyrimidine derivatives have been investigated as inhibitors of a wide range of kinases implicated in cancer and inflammatory diseases.[6][12]
Table 2: Examples of Aminopyridine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Therapeutic Area | Reported Activity (Example) |
| 2-Aminopyridine Derivatives | CDK9/HDAC1[6] | Oncology | Compound 8e: IC50 = 88.4 nM (CDK9), 168.9 nM (HDAC1)[6] |
| 2-Aminopyrimidine Derivatives | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA[12] | Oncology | Active in low nanomolar range in in-vitro HTRF inhibition assays[12] |
| Pyrido[2,3-d]pyrimidine Derivatives | CDK4[5] | Oncology | Compound 7x: Induces apoptosis at ~30-100 nM in tumor cells[5] |
While direct assay data for this compound is not available, its rigid, fused-ring structure is analogous to scaffolds commonly employed in the development of kinase inhibitors. Future investigations could therefore productively explore its activity against various kinase targets.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (Example: HTRF)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Reagent Preparation : Prepare assay buffer, kinase solution, substrate (e.g., a biotinylated peptide), and ATP solution. Serially dilute the test compound (e.g., this compound and other aminopyridines) in DMSO.
-
Reaction Setup : In a low-volume 384-well plate, add the test compound dilutions.
-
Kinase Reaction : Add the kinase and substrate mixture to the wells, followed by the ATP solution to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Detection : Add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Reading : After a further incubation period, read the plate on an HTRF-compatible reader to measure the fluorescence resonance energy transfer.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Voltage-Gated Potassium Channel Assay (Patch-Clamp Electrophysiology)
This protocol outlines a method to assess the inhibitory effect of compounds on voltage-gated potassium channels expressed in a suitable cell line (e.g., CHO or HEK293 cells).
-
Cell Preparation : Culture cells expressing the target potassium channel subtype.
-
Electrophysiology Setup : Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular solutions.
-
Patching : Obtain a whole-cell patch-clamp configuration on a single cell.
-
Baseline Recording : Record baseline potassium currents by applying a voltage-step protocol.
-
Compound Application : Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Recording : Record potassium currents in the presence of the compound.
-
Data Analysis : Measure the peak current amplitude at each compound concentration. Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Mechanism of Action of Aminopyridines on Neuronal Excitability.
Conclusion
While this compound remains a molecule with underexplored biological potential, its structural characteristics place it at an interesting intersection of two well-established areas of aminopyridine research: neuronal channel modulation and kinase inhibition. By providing a comparative context with clinically relevant aminopyridines and a framework of established experimental protocols, this guide aims to catalyze further investigation into this and related compounds. The versatility of the aminopyridine scaffold suggests that a thorough screening of this compound against a panel of kinases and ion channels could unveil novel and potent biological activities, contributing to the development of next-generation therapeutics.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. myaware.org [myaware.org]
- 9. researchgate.net [researchgate.net]
- 10. Restoring Axonal Function with 4-Aminopyridine: Clinical Efficacy in Multiple Sclerosis and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
Navigating the Selectivity Landscape of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Due to the novel nature of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine, specific cross-reactivity studies are not yet publicly available. This guide provides a comparative framework, utilizing hypothetical data based on common findings for molecules with similar structural motifs, particularly those targeting protein kinases. The presented data and protocols serve as a robust template for how such a compound would be evaluated for selectivity and potential off-target effects.
Hypothetical Cross-Reactivity Profile
The selectivity of a compound is a critical determinant of its therapeutic window and potential for adverse effects. For a novel compound like this compound, which shares a core structure with many kinase inhibitors, assessing its activity across the human kinome is a standard and essential step in preclinical development.
Quantitative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of representative protein kinases. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) and the half-maximal inhibitory concentration (IC50) for significantly inhibited kinases. A lower IC50 value indicates higher potency.
| Target Kinase Family | Target Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target Family | Kinase A | 98% | 50 |
| Kinase B | 85% | 250 | |
| Kinase C | 45% | > 1000 | |
| Structurally Related Family | Kinase X | 75% | 500 |
| Kinase Y | 30% | > 1000 | |
| Unrelated Kinase Families | Kinase M | 15% | > 10000 |
| Kinase N | 5% | > 10000 | |
| Kinase P | <5% | > 10000 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of compound selectivity. Below are standard methodologies that would be employed to generate the data presented above.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase in the presence of the test compound.
Objective: To determine the IC50 value of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation cocktail and counter
Procedure:
-
A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase reaction buffer.
-
The kinase, its specific peptide substrate, and the test compound are mixed in the wells of a 96-well plate.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
The peptide substrate, now potentially radiolabeled, is captured on a filter plate.
-
The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[1][2]
Competitive Binding Assay
This type of assay measures the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a kinase.
Objective: To determine the binding affinity (Kd) of this compound for a panel of kinases.
Materials:
-
A panel of purified kinases immobilized on a solid support.
-
A fluorescently or otherwise tagged tracer ligand with known affinity for the kinases.
-
Test compound (this compound).
-
Assay buffer.
-
Multi-well plates.
-
A detection instrument capable of measuring the tracer's signal (e.g., a fluorescence plate reader).
Procedure:
-
A serial dilution of the test compound is prepared.
-
The immobilized kinases are incubated with the tagged tracer ligand and the test compound.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
Unbound compound and tracer are washed away.
-
The amount of bound tracer is quantified. The signal is inversely proportional to the binding affinity of the test compound.[3]
-
IC50 values, which can be converted to Ki (inhibition constant), are calculated from the dose-response curve.
Visualizing the Path to Selectivity
Diagrams are invaluable tools for conceptualizing complex biological processes and experimental designs.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
References
Benchmarking 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of the novel compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine against established inhibitors of a selected kinase target. Due to the limited publicly available data on the specific biological activity of this compound, this document will serve as a template, utilizing the well-characterized MEK1 kinase as an example target and its known inhibitors for a detailed comparison. Researchers can adapt this framework by substituting their own experimental data for this compound.
Introduction to the Target: MEK1 Kinase and the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many human cancers. A key component of this cascade is the MEK1 kinase, which, upon activation, phosphorylates and activates the downstream effector ERK. This makes MEK1 a prime target for therapeutic intervention in oncology. This guide will compare our compound of interest against well-established MEK1 inhibitors.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of a compound is a key metric for its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for prominent MEK1 inhibitors, with a placeholder for experimental data from this compound.
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Potency (GI50, nM) | Reference Compound |
| This compound | TBD | TBD | TBD | No |
| Trametinib | MEK1/2 | 0.92 / 1.8 | 0.9 | Yes |
| Selumetinib | MEK1/2 | 14 | 14 | Yes |
| Cobimetinib | MEK1/2 | 4.2 | 8.6 | Yes |
TBD: To Be Determined through experimental assays.
Experimental Protocols
Accurate and reproducible data are fundamental to the benchmarking process. The following sections detail standardized methodologies for key assays in kinase inhibitor evaluation.
In Vitro MEK1 Kinase Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified MEK1 by 50%.
Objective: To determine the IC50 value of this compound against MEK1.
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., inactive ERK2)
-
Test compound (this compound) and reference inhibitors
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO.
-
Reaction Setup: Add the diluted compounds to the wells of a 96-well plate. A control well with DMSO (vehicle) should be included.
-
Enzyme and Substrate Addition: Add the MEK1 enzyme and its substrate (inactive ERK2) to each well.
-
Incubation: Incubate the plate to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction using a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of product formed (phosphorylated ERK2 or ADP). This can be achieved using methods like ADP-Glo™, which measures ADP production, or an ELISA-based method with a phospho-specific antibody.[1]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[1]
Cellular Proliferation Assay (GI50 Determination)
This assay measures the concentration of an inhibitor required to inhibit the growth of a cancer cell line by 50%.
Objective: To determine the cellular potency (GI50) of this compound in a relevant cancer cell line.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Complete cell culture medium
-
Test compound and reference inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the test and reference compounds for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add a cell viability reagent to each well and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Visualizing Pathways and Workflows
Signaling Pathway
Caption: The MAPK/ERK signaling cascade with the point of intervention for MEK1 inhibitors.
Experimental Workflow
Caption: A generalized workflow for the preclinical benchmarking of a novel kinase inhibitor.[1]
Conclusion
This guide outlines a systematic approach to benchmarking the novel compound this compound against known inhibitors, using the MEK1 kinase as an illustrative target. By following the detailed experimental protocols and utilizing the provided data presentation framework, researchers can generate robust and comparable data to evaluate the potential of their compound. The visual representations of the signaling pathway and experimental workflow offer a clear conceptual map for the evaluation process. The next steps for a comprehensive evaluation would involve kinome selectivity screening to assess off-target effects and in vivo studies to determine efficacy and pharmacokinetic properties.
References
A Comparative Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct synthesis methods in published literature, this document outlines two plausible multi-step approaches: the amination of a chloro-precursor and the reduction of a nitro-intermediate. The reproducibility and efficiency of these methods are evaluated based on analogous reactions reported for similar pyridine derivatives.
Comparative Analysis of Synthetic Routes
Two primary synthetic pathways are proposed for the synthesis of this compound. The selection of a particular route would depend on factors such as the availability of starting materials, desired purity, and scalability.
Route 1: Amination of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This approach involves a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloro precursor. This method is often favored due to the commercial availability of the chloro-derivative and the generally high yields and selectivity of SNAr reactions on electron-deficient pyridine rings.
Route 2: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine followed by Reduction
This classical two-step approach involves the introduction of a nitro group at the 4-position of the pyridine ring, followed by its reduction to the desired amine. The feasibility of this route is highly dependent on the regioselectivity of the initial nitration step.
The following table summarizes the key quantitative data for each proposed synthetic step, drawn from analogous reactions in the literature.
| Parameter | Route 1: Amination of 4-chloro-precursor | Route 2: Nitration and Reduction |
| Starting Material | 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 6,7-dihydro-5H-cyclopenta[b]pyridine |
| Key Intermediates | - | 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine |
| Overall Yield | Potentially high (yields for amination of 4-chloropyridines can be >90%) | Variable (dependent on nitration regioselectivity and reduction efficiency) |
| Purity | Generally high, purification often straightforward | May require careful purification to remove regioisomers from nitration |
| Reaction Conditions | Amination: Moderate to high temperatures, may require a catalyst. | Nitration: Harsh acidic conditions (e.g., HNO₃/H₂SO₄). Reduction: Various methods available (e.g., catalytic hydrogenation, metal/acid). |
| Reproducibility | Generally considered a robust and reproducible reaction. | Nitration can sometimes lead to variable isomer distribution. Reduction is typically reproducible. |
Experimental Protocols
Detailed experimental protocols for the key transformations in each proposed route are provided below. These are generalized procedures based on established methods for similar substrates and may require optimization for the specific target molecule.
Route 1: Amination of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Step 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes the amination of a 4-chloropyridine derivative.
Materials:
-
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
-
Ammonia source (e.g., aqueous ammonia, ammonium salt) or an appropriate amine
-
Solvent (e.g., water, 2-propanol, NMP)
-
Optional: Acid catalyst (e.g., HCl) or base (e.g., K₂CO₃)
-
Optional: Palladium catalyst and ligand (for Buchwald-Hartwig amination)
General Procedure:
-
In a sealed reaction vessel, dissolve 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (1 equivalent) in a suitable solvent.
-
Add the aminating agent (excess).
-
If required, add a catalyst or a base/acid.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 300°C, depending on the reactivity of the substrate and the chosen method).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and excess ammonia. This may involve neutralization with an acid or base.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford this compound.
Note: The reaction conditions, including solvent, temperature, and the use of a catalyst, will need to be optimized for the specific substrate. Uncatalyzed reactions in a flow reactor at high temperatures have been shown to be effective for the amination of 2-chloropyridines.[1]
Route 2: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine followed by Reduction
Step 1: Synthesis of 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
This protocol describes the nitration of a pyridine N-oxide, a common strategy to achieve nitration at the 4-position.
Materials:
-
6,7-dihydro-5H-cyclopenta[b]pyridine-N-oxide (can be prepared from the parent heterocycle)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
General Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 6,7-dihydro-5H-cyclopenta[b]pyridine-N-oxide to the cold sulfuric acid while stirring.
-
Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically 90-100°C) and stir for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate, ammonium hydroxide) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine-N-oxide.
-
The N-oxide can then be deoxygenated using a reagent like PCl₃ to yield 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine.
Step 2: Reduction of 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine to this compound
This protocol describes the reduction of a 4-nitropyridine derivative using catalytic hydrogenation.
Materials:
-
4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
-
Palladium on carbon (Pd/C, typically 5-10 wt%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source
General Procedure:
-
In a hydrogenation vessel, dissolve 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent.
-
Add the Pd/C catalyst (catalytic amount).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen, argon), followed by hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography or recrystallization. Yields for the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine using iron and mineral acids have been reported to be in the range of 80-90%.[2][3]
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the two proposed synthetic routes, the following diagrams have been generated using the DOT language.
Caption: A comparison of two potential synthetic routes to the target molecule.
Caption: Generalized experimental workflows for the two proposed synthetic routes.
References
Vergleichender Leitfaden zur Strukturbestätigung von 6,7-Dihydro-5H-cyclopenta[b]pyridin-Derivaten
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung stellt die genaue strukturelle Charakterisierung neuartiger heterozyklischer Verbindungen einen entscheidenden Schritt in der Wirkstoffforschung dar. Dieser Leitfaden bietet einen vergleichenden Überblick über experimentelle Daten zur Bestätigung der Struktur von 6,7-Dihydro-5H-cyclopenta[b]pyridin-Derivaten und stellt alternative Gerüste mit nachgewiesener biologischer Aktivität vor.
Die Strukturaufklärung von 6,7-Dihydro-5H-cyclopenta[b]pyridin-Derivaten stützt sich auf eine Kombination von spektroskopischen Techniken, einschließlich Infrarotspektroskopie (IR), kernmagnetischer Resonanzspektroskopie (NMR) und Massenspektrometrie (MS). Diese Methoden liefern detaillierte Informationen über die funktionellen Gruppen, die Konnektivität der Atome und das Molekulargewicht der synthetisierten Verbindungen.
Vergleich der spektroskopischen Daten von substituierten 6,7-Dihydro-5H-cyclopenta[b]pyridinen
Obwohl spezifische Daten für 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amin-Derivate in der öffentlich zugänglichen Literatur rar sind, bietet die Analyse von an anderen Positionen substituierten Analoga wertvolle Einblicke in die charakteristischen spektralen Merkmale dieses Ringsystems. Die folgende Tabelle fasst die experimentellen Daten für Derivate zusammen, die an den Positionen 3 und 5 substituiert sind.
| Verbindung | Technik | Charakteristische Signale |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethyliden)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-carbonitril [1][2] | IR (ATR) | νmax 2204 cm⁻¹ (C≡N), 1599 cm⁻¹ (C=N) |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 1.43 (t, 3H, CH₃), 2.87 (t, 2H, cycl. CH₂), 3.09 (t, 2H, cycl. CH₂), 4.61 (q, 2H, OCH₂), 7.31-7.59 (m, 9H, Ar-H und =CH) | |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 14.8 (CH₃), 27.2, 28.9 (cycl. CH₂), 63.4 (OCH₂), 93.7 (C≡N), 116.0-164.9 (Ar-C und C=C) | |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-on [3][4] | ¹H-NMR (400 MHz, CDCl₃) | δ 2.10-2.18 (m, 2H), 2.60-2.66 (m, 2H), 3.10 (t, 2H), 7.20-7.24 (m, 1H), 8.21 (dd, 1H), 8.61 (dd, 1H) |
| ¹³C-NMR (101 MHz, CDCl₃) | δ 20.85, 31.54, 37.55, 121.24, 127.18, 134.02, 152.49, 162.68, 196.91 (C=O) | |
| HRMS (ESI) | m/z [M+H]⁺ berechnet: 148.0762, gefunden: 148.0759 |
Experimentelle Protokolle zur Strukturanalyse
Die zuverlässige Bestätigung der Molekülstruktur erfordert standardisierte experimentelle Verfahren. Nachfolgend finden Sie detaillierte Methoden für die Schlüsseltechniken.
Kernspinresonanzspektroskopie (NMR)
Die ¹H- und ¹³C-NMR-Spektren werden typischerweise auf einem 400-MHz- oder 500-MHz-Spektrometer aufgezeichnet. Die Proben werden in einem geeigneten deuterierten Lösungsmittel (z. B. CDCl₃ oder DMSO-d₆) gelöst, und Tetramethylsilan (TMS) wird als interner Standard verwendet. Die chemischen Verschiebungen werden in parts per million (ppm) und die Kopplungskonstanten (J) in Hertz (Hz) angegeben.
Infrarotspektroskopie (IR)
IR-Spektren werden häufig mit einem Fourier-Transform-Infrarot (FTIR)-Spektrometer mit einer abgeschwächten Totalreflexions (ATR)-Einheit aufgenommen. Die Absorptionsbanden werden in Wellenzahlen (cm⁻¹) angegeben und geben Aufschluss über das Vorhandensein spezifischer funktioneller Gruppen.
Massenspektrometrie (MS)
Die hochauflösende Massenspektrometrie (HRMS), oft unter Verwendung von Elektrospray-Ionisierung (ESI), wird zur Bestimmung der exakten Masse der Molekülionen eingesetzt. Dies ermöglicht die Bestätigung der Summenformel der Verbindung.
Visualisierung des Arbeitsablaufs zur Strukturbestätigung
Der folgende Arbeitsablauf illustriert den logischen Prozess von der Synthese bis zur endgültigen Strukturbestätigung einer neuen Verbindung.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur Strukturbestätigung.
Alternative Gerüste: 4-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine als potenzielle Antikrebsmittel
Angesichts der Herausforderungen bei der Synthese oder dem Nachweis von 4-Amino-substituierten 6,7-Dihydro-5H-cyclopenta[b]pyridinen kann die Untersuchung von analogen Ringsystemen fruchtbar sein. Eine kürzlich durchgeführte Studie beschreibt das Design, die Synthese und die biologische Bewertung von 2-Phenyl-substituierten 4-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidinen als potenzielle Therapeutika gegen Glioblastome.[4] Diese Verbindungen zeigten eine signifikante Zytotoxizität gegen die Glioblastom-Zelllinie U87-MG.[4]
Die strukturelle Ähnlichkeit zum Cyclopenta[b]pyridin-Kern macht diese Cyclopenta[d]pyrimidin-Derivate zu einem interessanten Vergleichsobjekt und einer potenziellen alternativen Leitstruktur in der Arzneimittelentwicklung.
Möglicher Signalweg für die Antikrebs-Aktivität
Die in der Studie zu den 4-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidinen identifizierten potenziellen Zielproteine umfassen den epidermalen Wachstumsfaktor-Rezeptor (EGFR), die Cyclin-abhängige Kinase 2 (CDK2) und die anaplastische Lymphomkinase (ALK).[4] Die Hemmung dieser Kinasen ist ein etablierter Mechanismus zur Bekämpfung von Krebserkrankungen.
Abbildung 2: Hemmung von Onkogen-Signalwegen durch 4-Amino-cyclopenta[d]pyrimidin-Derivate.
Zusammenfassend lässt sich sagen, dass die Strukturaufklärung von 6,7-Dihydro-5H-cyclopenta[b]pyridin-Derivaten eine sorgfältige Anwendung und Interpretation verschiedener spektroskopischer Methoden erfordert. Während Daten für das spezifische 4-Amin-Derivat schwer zugänglich sind, bietet die Analyse verwandter Derivate und alternativer heterozyklischer Gerüste wie der Cyclopenta[d]pyrimidine wertvolle Einblicke und neue Wege für die Wirkstoffforschung.
References
- 1. researchgate.net [researchgate.net]
- 2. html.rhhz.net [html.rhhz.net]
- 3. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 4. Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Cyclopenta[b]pyridine Analogs as Anti-cancer Agents
A comprehensive analysis of the pre-clinical anti-tumor activity of 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives, potent microtubule targeting agents.
This guide provides a detailed comparison of the in vivo efficacy of a novel class of anti-microtubule agents based on the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, a close analog of the cyclopenta[b]pyridine series. The data presented here is intended for researchers, scientists, and drug development professionals interested in the development of novel oncology therapeutics. The information is based on a comprehensive study of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (referred to as Compound 1·HCl ) and its more potent analog, Compound 30·HCl .[1][2]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anti-proliferative and in vivo anti-tumor activity of the parent compound 1·HCl and its optimized analog 30·HCl .
Table 1: In Vitro Antiproliferative Activity (GI₅₀ in nM) against various cancer cell lines.
| Cell Line | Cancer Type | Compound 1·HCl (GI₅₀, nM) | Compound 30·HCl (GI₅₀, nM) |
| MDA-MB-435 | Melanoma | 18 | 4 |
| SK-MEL-5 | Melanoma | 22 | 5 |
| MDA-MB-231 | Breast | 20 | 5 |
| MCF7 | Breast | 28 | 10 |
| NCI/ADR-RES | Ovarian (Drug-Resistant) | 60 | 15 |
| A549 | Lung | 15 | 3 |
| HCT-116 | Colon | 17 | 4 |
| HCT-15 | Colon | 25 | 6 |
| DU-145 | Prostate | 20 | 5 |
Data sourced from a study on the structure-activity relationship of cyclopenta[d]pyrimidine analogs.[1][2]
Table 2: In Vivo Antitumor Activity in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231).
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | Intraperitoneal | 0 | - |
| Compound 30·HCl | 20 mg/kg, daily | Intraperitoneal | 60 | <0.05 |
Efficacy of Compound 30·HCl was demonstrated in a xenograft mouse model.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Antiproliferative Assay:
-
Cell Lines and Culture: A panel of human cancer cell lines were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The compounds were then added at various concentrations and incubated for 48 hours.
-
Cell Viability Measurement: Cell viability was determined using the sulforhodamine B (SRB) assay. The optical density was read on a microplate reader, and the GI₅₀ values (concentration required to inhibit cell growth by 50%) were calculated from dose-response curves.
2. In Vivo Tumor Xenograft Study:
-
Animal Model: Female athymic nude mice were used for the study.
-
Tumor Implantation: MDA-MB-231 human breast cancer cells (5 x 10⁶ cells in a 1:1 mixture of sterile PBS and Matrigel) were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a mean volume of approximately 100 mm³, mice were randomized into treatment and control groups. Compound 30·HCl was administered intraperitoneally once daily at a dose of 20 mg/kg. The control group received the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight were measured every other day. Tumor volume was calculated using the formula: (length × width²)/2. Tumor growth inhibition was calculated at the end of the study.
-
Statistical Analysis: The statistical significance of the difference in tumor volume between the treated and control groups was determined using an appropriate statistical test (e.g., Student's t-test), with a p-value of <0.05 considered significant.[2]
3. Microtubule Assembly Assay:
-
Principle: The ability of the compounds to inhibit tubulin polymerization was measured.
-
Methodology: Purified tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization, was monitored over time using a spectrophotometer. The IC₅₀ value (concentration required to inhibit polymerization by 50%) was determined.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate the mechanism of action and experimental design.
Caption: Mechanism of action of cyclopenta[d]pyrimidine analogs.
Caption: Workflow for the in vivo xenograft efficacy study.
References
- 1. Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to Cyclopenta[b]pyridines
For researchers and professionals in the field of drug development and organic synthesis, the cyclopenta[b]pyridine scaffold is a valuable heterocyclic motif due to its presence in numerous biologically active compounds. The efficient construction of this fused pyridine system is crucial for the exploration of new chemical entities. This guide provides a head-to-head comparison of three distinct synthetic routes to cyclopenta[b]pyridines, offering an objective look at their performance based on experimental data.
At a Glance: Comparing Synthesis Routes
The selection of a synthetic route is often a balance between yield, reaction conditions, substrate scope, and environmental impact. The following table summarizes the key quantitative data for three prominent methods for the synthesis of cyclopenta[b]pyridine derivatives.
| Synthesis Route | Key Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Manganese-Catalyzed Oxidation | 2,3-Cyclopentenopyridine analogues, t-BuOOH, Mn(OTf)₂ (catalyst) | Water | 25 | 16 | 70-92[1] |
| Cyclocondensation Reaction | 2,5-Diarylidenecyclopentanone, Propanedinitrile, Sodium Alkoxide | Ethanol or Methanol | 80 | 1 | 75-85[2][3] |
| Ionic Liquid-Based Synthesis | Cyclopentanone, Propargylamine, BMImBF₄/BMImCuCl₃ (ionic liquid) | Ionic Liquid | 60 | 3 | 67.3[4] |
In-Depth Analysis of Synthesis Pathways
Manganese-Catalyzed Oxidation
This method offers a direct oxidation of the CH₂ group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues to furnish 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones.[5] A key advantage of this route is its use of water as a solvent and mild reaction conditions, positioning it as an environmentally friendly option.[5]
Logical Workflow:
Caption: Workflow for Manganese-Catalyzed Oxidation.
Experimental Protocol:
To a stirred solution of the 2,3-cyclopentenopyridine analogue (0.5 mmol) in deionized water (2.0 mL), Mn(OTf)₂ (0.0025 mmol, 0.5 mol%) was added. tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) was then added dropwise to the mixture at 25 °C. The resulting mixture was stirred at 25 °C for 16 hours. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, and filtered. The solvent was removed under reduced pressure, and the crude product was purified by silica gel column chromatography to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.[1]
Cyclocondensation Reaction
This route provides access to highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives through a cyclocondensation reaction.[2][6] The method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, utilizing a sodium alkoxide solution as both a reagent and a catalyst.[2][3][6]
Signaling Pathway:
Caption: Pathway for Cyclocondensation Reaction.
Experimental Protocol:
A mixture of a 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (0.02 mol; 1.36 g of sodium ethoxide in ethanol or 1.08 g of sodium methoxide in methanol) was refluxed for 1 hour at 80 °C. After cooling to room temperature, the reaction mixture was diluted with 150 mL of distilled water. The resulting solid precipitate was collected by filtration to give the desired 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative.[7]
Ionic Liquid-Based Synthesis
This "green" synthesis approach utilizes an ionic liquid as both the solvent and catalyst for the reaction between cyclopentanone and propargylamine to produce cyclopenta[b]pyridine.[4] This method avoids the use of volatile organic solvents and allows for the recycling of the ionic liquid.[4]
Experimental Workflow:
Caption: Workflow for Ionic Liquid-Based Synthesis.
Experimental Protocol:
The synthesis of cyclopenta[b]pyridine is carried out by reacting cyclopentanone and propargylamine in the ionic liquid BMImBF₄/BMImCuCl₃. The reaction mixture is heated at 60°C for 3 hours. Following the reaction, the product can be separated from the reaction mixture via extraction. The ionic liquid can then be recovered and reused for subsequent reactions.[4]
Concluding Remarks
The choice of synthetic route for cyclopenta[b]pyridines is contingent on the desired derivative and the specific requirements of the research. The Manganese-Catalyzed Oxidation stands out for its mild, aqueous conditions, making it a sustainable choice for the synthesis of cyclopentenones fused to a pyridine ring. The Cyclocondensation Reaction offers a versatile and efficient method for producing highly substituted carbonitrile derivatives. For a more environmentally conscious approach that avoids traditional organic solvents, the Ionic Liquid-Based Synthesis presents a viable, albeit currently less broadly demonstrated, alternative.
Furthermore, it is worth noting that microwave-assisted synthesis is a technique that has been shown to generally accelerate reaction times and improve yields in the synthesis of various pyridine derivatives.[8] While a specific, detailed protocol for the microwave-assisted synthesis of cyclopenta[b]pyridines was not prominently featured in the reviewed literature, its application to the aforementioned routes could be a promising avenue for future optimization and process intensification. Researchers are encouraged to consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine. Given the limited publicly available, specific validated methods for this compound, this document outlines a comprehensive comparison of the most probable and suitable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—based on established principles of analytical chemistry and regulatory guidelines. The provided experimental data and protocols are representative examples to guide researchers in the development and validation of their own methods.
Introduction to Analytical Method Validation
The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For pharmaceutical compounds such as this compound, this is a critical step to ensure product quality, safety, and efficacy. Validation is a mandatory requirement by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).
A typical analytical method validation workflow involves a systematic evaluation of various performance parameters to ensure the method is reliable and reproducible.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount and is largely dictated by the physicochemical properties of the analyte. For this compound, a heterocyclic aromatic amine, both HPLC and GC present viable options, each with distinct advantages and disadvantages.
For the analysis of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the preferred method due to its versatility and the non-volatile nature of many related pharmaceutical compounds.
Quantitative Data Comparison
The following tables summarize typical validation parameters for hypothetical RP-HPLC and GC methods for the analysis of this compound.
Table 1: Comparison of Method Performance Characteristics
| Parameter | RP-HPLC Method | GC-FID Method | ICH Guideline (Typical) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 1 - 150 µg/mL | 10 - 500 µg/mL | Varies with dosage |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 2.0% |
| LOD | 0.1 µg/mL | 0.5 µg/mL | Reportable |
| LOQ | 0.3 µg/mL | 1.5 µg/mL | Reportable |
| Specificity | No interference from placebo or known impurities | No interference from placebo or known volatile impurities | Demonstrated |
| Robustness | Unaffected by minor changes in pH, flow rate, column temperature | Unaffected by minor changes in inlet temperature, flow rate | Controlled variations |
Experimental Protocols
Representative RP-HPLC Method Protocol
This protocol describes a typical starting point for the development of a stability-indicating RP-HPLC method.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 100 µg/mL solution.
-
Sample Solution: Prepare the sample in the same diluent to a target concentration of 100 µg/mL.
-
Linearity Standards: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL to 150 µg/mL.
-
-
Validation Experiments:
-
Specificity: Inject blank (diluent), placebo, and spiked samples to demonstrate no interference at the retention time of the main peak.
-
Linearity: Inject the linearity standards in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) and calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of the 100 µg/mL standard and calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Intentionally vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units) and assess the impact on the results.
-
Representative GC-FID Method Protocol
This protocol is suitable for assessing volatile impurities or for the primary assay if the compound is sufficiently volatile and thermally stable.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or another suitable volatile solvent.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in the chosen solvent.
-
Sample Solution: Prepare the sample in the same solvent to a target concentration of 1 mg/mL.
-
-
Validation Experiments:
-
Follow a similar validation strategy as outlined for the HPLC method, adapting for GC-specific parameters and sample handling. For robustness, parameters such as inlet temperature, oven ramp rate, and carrier gas flow rate would be varied.
-
Conclusion and Recommendations
For the comprehensive analysis of this compound, an RP-HPLC method with UV detection is highly recommended as the primary analytical technique. Its applicability to a wide range of related substances, including non-volatile impurities and degradation products, makes it superior for stability-indicating assays and routine quality control.
A GC-FID method serves as a valuable alternative or complementary technique, particularly for the specific detection and quantification of volatile organic impurities that may not be readily observed by HPLC. The choice between these methods, or their combined use, should be based on the specific analytical requirements, such as the intended application (e.g., raw material testing, final product release, stability studies) and the impurity profile of the compound. Rigorous method validation in accordance with ICH guidelines is essential to ensure that the chosen analytical procedure is fit for its intended purpose.
Safety Operating Guide
Navigating the Disposal of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine, a heterocyclic amine commonly used as a building block in pharmaceutical synthesis. Adherence to these protocols is imperative to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Prerequisites
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is classified as a hazardous substance, and direct contact should be avoided.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of vapors. |
In the event of a spill, the area should be evacuated. For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For major spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][2]
1. Waste Identification and Segregation:
-
All waste containing this compound, including unreacted material, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
It is critical to segregate this waste stream from other incompatible chemicals, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[1]
2. Waste Collection and Containerization:
-
Collect all waste in a designated, chemically compatible, and sealable hazardous waste container.[1][3] The container should be clearly labeled with the full chemical name: "this compound" and the associated hazard warnings (e.g., Toxic, Irritant).[1]
-
Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[4]
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated.[1][5]
-
The storage area should be away from direct sunlight and sources of heat or ignition.[3]
4. Final Disposal:
-
Waste this compound is a candidate for controlled incineration.[6] This process should be carried out in a licensed hazardous waste disposal facility equipped with afterburners and scrubbers to remove harmful combustion products.[6]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][7]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Accidental Release Measures
In case of an accidental release, personal protective equipment should be used.[8] Avoid dust formation and breathing vapors, mist, or gas.[8] Ensure adequate ventilation and remove all sources of ignition.[8] Prevent further leakage or spillage if it is safe to do so.[8] The spilled chemical should be collected and placed in a suitable, closed container for disposal.[8] Discharge into the environment must be avoided.[8]
First Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]
-
In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[8]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. aksci.com [aksci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine
This document provides critical safety, handling, and disposal information for 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. The following information is synthesized from available safety data for the compound and general guidelines for handling aromatic amines.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The required PPE is summarized in the table below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risks.[1]
-
Personal Hygiene: Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.
-
Ignition Sources: Keep away from heat and all sources of ignition.[3]
Storage:
-
Conditions: Store in a cool, well-ventilated area.
-
Containers: Keep containers tightly closed and properly labeled.
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
-
Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves.[3] Ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment should be avoided.[3]
-
Containment and Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[3]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of in a designated, labeled, and sealed hazardous waste container for solid chemical waste. |
| Solutions | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous or aromatic organic waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[1] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
